molecular formula C4H4BrNS B1268858 5-Bromo-3-methylisothiazole CAS No. 20493-60-1

5-Bromo-3-methylisothiazole

货号: B1268858
CAS 编号: 20493-60-1
分子量: 178.05 g/mol
InChI 键: XSVSPKKXQGNHMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-methylisothiazole is a useful research compound. Its molecular formula is C4H4BrNS and its molecular weight is 178.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromo-3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-4(5)7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVSPKKXQGNHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344988
Record name 5-Bromo-3-methylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20493-60-1
Record name 5-Bromo-3-methylisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20493-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-methyl-isothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methylisothiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Bromo-3-methylisothiazole, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates essential data, experimental context, and structural information to support research and development activities.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. It is typically a colorless to pale yellow or brown oil/liquid.[1] It is known to be soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₄H₄BrNS[1][2][3]
Molecular Weight 178.05 g/mol [2][3][4][5]
Boiling Point 72 °C at 13 Torr[5]
Density 1.702 g/cm³[5]
Physical State Liquid / Oil[4]
Appearance Colorless to pale yellow, brown[1]
Solubility Soluble in organic solvents[1]

Structural Information

The structure of this compound is characterized by a five-membered isothiazole ring with a bromine atom at position 5 and a methyl group at position 3.

Table 2: Structural Identifiers for this compound
IdentifierValueSource(s)
IUPAC Name 5-bromo-3-methyl-1,2-thiazole[2]
CAS Number 20493-60-1[2]
SMILES CC1=NSC(=C1)Br[2]
InChI Key XSVSPKKXQGNHMD-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are often proprietary, data is available through various chemical databases.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the proton on the isothiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display peaks for the four carbon atoms in the molecule, with their chemical shifts influenced by the bromine, nitrogen, and sulfur atoms.

  • Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound, with major peaks at m/z 177 and 179 corresponding to the molecular ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C, and C=N bonds within the molecule.

Experimental Protocols

General considerations for such a synthesis would include:

  • Starting Material: 3-Methylisothiazole

  • Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Solvent: A non-reactive solvent such as chloroform, carbon tetrachloride, or acetic acid.

  • Reaction Conditions: Control of temperature is crucial to manage the reactivity of bromine and to ensure selective bromination. The reaction may be performed at room temperature or with cooling.

  • Work-up: The reaction mixture would typically be quenched, for example, with a reducing agent like sodium thiosulfate to remove excess bromine. This would be followed by extraction with an organic solvent and washing with brine.

  • Purification: The crude product would likely be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Methods for Characterization:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound by analyzing the chemical shifts, splitting patterns, and integration of the signals.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the development of inhibitors for two key drug targets: Matrix Metalloproteinase 12 (MMP12) and γ-secretase.

Intermediate in the Synthesis of MMP12 Inhibitors

Matrix Metalloproteinase 12 (MMP12) is an enzyme implicated in tissue remodeling and inflammation, and its dysregulation is associated with various diseases, including chronic obstructive pulmonary disease (COPD) and cancer.[8] this compound can be used as a starting material to construct more elaborate molecules designed to inhibit the activity of MMP12.

MMP12_Inhibitor_Synthesis A This compound B Chemical Modification (e.g., Suzuki Coupling, Amide Bond Formation) A->B Key Intermediate C MMP12 Inhibitor Scaffold B->C Synthesis

Synthetic workflow for MMP12 inhibitors.
Intermediate in the Synthesis of γ-Secretase Modulators

γ-Secretase is an enzyme complex involved in the processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.[9][10] Modulating the activity of γ-secretase to reduce the production of the toxic amyloid-β (Aβ42) peptide is a major therapeutic strategy.[11][12] this compound provides a versatile scaffold for the synthesis of novel γ-secretase modulators.

Gamma_Secretase_Modulator_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product A This compound B Multi-step Synthesis A->B Incorporation into lead structures C γ-Secretase Modulator B->C

Role of this compound in synthesizing γ-secretase modulators.

References

Spectroscopic Profile of 5-Bromo-3-methylisothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-3-methylisothiazole (CAS No: 20493-60-1). The document is structured to offer readily accessible quantitative data, detailed experimental methodologies, and a visual representation of the analytical workflow, catering to the needs of professionals in research and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the following major peaks, consistent with the presence of a bromine atom (with its characteristic isotopic pattern).

PropertyValue
Molecular FormulaC₄H₄BrNS
Molecular Weight178.05 g/mol
Major Fragment (m/z)177
Isotopic Peak (m/z)179
Source NIST Mass Spectrometry Data Center [1]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) Spectroscopy

Despite extensive searches of publicly available databases and scientific literature, specific, experimentally determined quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound could not be retrieved. Commercial and database entries indicate the existence of such data but do not provide the numerical values.[1][2] For research purposes, it is recommended to acquire these spectra experimentally.

Experimental Protocols

The following sections detail the generalized experimental protocols for the acquisition of the spectroscopic data presented. These methodologies are standard for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Data is acquired on a high-resolution NMR spectrometer, such as a Bruker AM-270 or equivalent, operating at a field strength of 270 MHz for ¹H NMR and 67.9 MHz for ¹³C NMR.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are often required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The interferogram is converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: The analysis is performed on a GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

  • Gas Chromatography: A small volume of the sample solution (typically 1 µL) is injected into the GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The separation of components is based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using electron ionization, EI). The molecules are bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (GC-MS) Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight_Frag Molecular Weight & Fragmentation MS->Mol_Weight_Frag Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Mol_Weight_Frag->Final_Structure

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Reactivity and Stability of the 5-Bromo-3-methylisothiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-3-methylisothiazole core is a pivotal heterocyclic scaffold in the development of novel agrochemicals and pharmaceuticals. Its unique electronic properties, conferred by the presence of sulfur and nitrogen heteroatoms, a methyl group, and a bromine atom, dictate its reactivity and stability, which are critical parameters for its application in biologically active molecules. This technical guide provides a comprehensive overview of the chemical reactivity and stability of the this compound ring, with a focus on its behavior in key synthetic transformations and under various environmental conditions. This document summarizes quantitative data from analogous compounds to provide a predictive framework for the behavior of the title compound, details experimental protocols for its synthesis and modification, and illustrates relevant reaction and biological pathways.

Introduction

Isothiazoles are five-membered aromatic heterocycles containing adjacent sulfur and nitrogen atoms, a structural motif that imparts significant biological activity.[1] The incorporation of a bromine atom at the 5-position and a methyl group at the 3-position of the isothiazole ring creates a versatile building block, this compound, with enhanced reactivity towards various chemical transformations.[2] This reactivity profile makes it a valuable precursor for the synthesis of a diverse array of substituted isothiazole derivatives with applications in crop protection and medicine.[3][4] Understanding the nuances of its reactivity in fundamental organic reactions, as well as its stability under physiological and environmental stressors, is paramount for the rational design and development of new chemical entities. This guide aims to provide a detailed technical overview of these aspects, drawing upon available literature for the title compound and its close structural analogs.

Chemical Reactivity of the this compound Ring

The reactivity of the this compound ring is dominated by the presence of the carbon-bromine bond at the 5-position, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. The isothiazole ring itself can also participate in electrophilic and nucleophilic substitution reactions, although the conditions required for these transformations are influenced by the electron-withdrawing nature of the ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromine atom serves as a versatile handle for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the diversification of the this compound core.

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between the isothiazole ring and various aryl or heteroaryl boronic acids. While specific data for this compound is limited, analogous reactions with other 5-bromothiazole derivatives demonstrate the feasibility and general conditions for this transformation.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 5-Bromo-heterocycles with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O951875-85[5]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (3)Toluene1001280-90[5]
33-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF1102465-75[5]
4Naphthalene-2-boronic acidPd(PPh₃)₄ (0.07)-Cs₂CO₃ (2)Ethanol100 (MW)0.4297[1]

Note: The data presented is for analogous 5-bromo-heterocyclic compounds and should be considered as a guide for the reactivity of this compound.

The Heck reaction enables the vinylation of the 5-position of the isothiazole ring by coupling with various alkenes. This reaction provides a direct route to styrenyl and other vinyl-substituted isothiazoles.

Table 2: Representative Conditions and Yields for Heck Reaction of 5-Bromo-heterocycles with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)0.25>95[6]
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97[6]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012High[6]

Note: The data presented is for analogous 5-bromo-heterocyclic compounds and should be considered as a guide for the reactivity of this compound.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 5-position of the isothiazole ring and a terminal alkyne, leading to the synthesis of 5-alkynyl-3-methylisothiazole derivatives.

Table 3: Representative Conditions and Yields for Sonogashira Coupling of Bromo-heterocycles with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (3)-TBAF (3)-800.595[7]
21-OctynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)THFRT692[8]
33-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSORT2-465-92[9]

Note: The data presented is for analogous bromo-heterocyclic compounds and should be considered as a guide for the reactivity of this compound.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-3-methylisothiazole derivatives from a variety of primary and secondary amines.

Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromo-heterocycles with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (5)L1 (10)NaOtBu (1.25)Toluene1002468[10]
2MorpholinePd-GPhos (0.6)-K₃PO₄ (1.2)THF502High[11]
3DiphenylaminePd₂(dba)₃ (2.5)Xantphos (7.5)DBU (2)PhMe140188[12]

Note: The data presented is for analogous bromo-heterocyclic compounds and should be considered as a guide for the reactivity of this compound.

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, although this is generally less facile than palladium-catalyzed reactions. The electron-withdrawing nature of the isothiazole ring can activate the C-Br bond towards nucleophilic attack.

Electrophilic Substitution

Electrophilic substitution on the isothiazole ring is generally difficult due to the electron-deficient nature of the heterocycle. When forced, substitution typically occurs at the C4-position.

Stability of the this compound Ring

The stability of the this compound ring is a critical factor in its handling, storage, and application, particularly in biological systems. Key parameters influencing its stability include pH, temperature, and exposure to light.

pH Stability

The isothiazole ring is generally stable under neutral and acidic conditions. However, under strongly basic conditions, the ring can be susceptible to cleavage. The stability of the C-Br bond can also be affected by pH. For instance, a related 3-bromo-5-cyanoisothiazole derivative was shown to be stable to concentrated sulfuric acid at room temperature for 18 hours, indicating considerable stability under strongly acidic conditions.[13]

Thermal Stability

Halogenated heterocyclic compounds can undergo thermal decomposition at elevated temperatures. The decomposition of brominated flame retardants, for example, can lead to the formation of brominated hydrocarbons, phenols, and other hazardous substances.[11][14] The thermal stability of this compound is an important consideration for its synthesis and purification processes.

Photostability

Exposure to ultraviolet (UV) and visible light can induce photochemical degradation of organic molecules. The photostability of this compound should be assessed, especially for applications where it may be exposed to sunlight, such as in agriculture. Standard ICH Q1B guidelines provide a framework for such testing.[15][16]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key reactions of this compound, adapted from literature procedures for analogous compounds. Optimization for specific substrates and conditions is recommended.

Synthesis of this compound

A common route to this compound involves the bromination of 3-methylisothiazole.

  • Materials: 3-methylisothiazole, N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile or chloroform), radical initiator (e.g., AIBN or benzoyl peroxide).

  • Procedure:

    • Dissolve 3-methylisothiazole (1.0 eq.) in the chosen solvent in a round-bottom flask.

    • Add N-Bromosuccinimide (1.0-1.2 eq.) and the radical initiator (catalytic amount).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • Materials: this compound, arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2 eq.), solvent (e.g., 1,4-dioxane/water, 4:1).

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

General Protocol for pH Stability Assessment
  • Materials: this compound, buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 12), HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • In separate vials, add an aliquot of the stock solution to each buffer solution to achieve a final desired concentration.

    • Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Analyze the concentration of the remaining this compound using a validated HPLC or UV-Vis method.

    • Plot the concentration of the compound versus time for each pH to determine the degradation kinetics.

General Protocol for Photostability Testing
  • Materials: this compound, photostability chamber with controlled light (UV and visible) and temperature, quartz or other transparent containers, aluminum foil.

  • Procedure:

    • Prepare solutions or thin films of this compound in transparent containers.

    • Prepare "dark control" samples by wrapping identical containers in aluminum foil.

    • Place both the exposed and dark control samples in the photostability chamber.

    • Expose the samples to a defined light dose as per ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

    • After exposure, analyze the samples and dark controls for degradation products and loss of the parent compound using a validated analytical method (e.g., HPLC).

    • Compare the results of the exposed samples to the dark controls to determine the extent of photodegradation.

Biological Context and Signaling Pathways

Isothiazole derivatives are widely recognized for their potent fungicidal activity, particularly in the agricultural sector.[4][17] A key mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[18][19] Inhibition of SDH disrupts cellular respiration and energy production in fungi, leading to cell death.

The inhibition of SDH by isothiazole-based fungicides leads to an accumulation of succinate.[18] This accumulation can have downstream signaling effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylases.[3] The stabilization of HIF-1α can trigger a pseudohypoxic state, altering cellular metabolism and promoting pathways that can be relevant in both fungal pathogenesis and, in mammalian systems, tumorigenesis.

Succinate_Dehydrogenase_Inhibition_Pathway cluster_hif HIF-1α Regulation Isothiazole This compound (or derivative) SDH Succinate Dehydrogenase (SDH) (Complex II) Isothiazole->SDH Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain (Complex III -> IV) SDH->ETC Electron Transfer Succinate Succinate Succinate->SDH Substrate PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibition ATP_Prod ATP Production (Oxidative Phosphorylation) ETC->ATP_Prod Drives Cell_Death Fungal Cell Death ATP_Prod->Cell_Death Depletion leads to VHL VHL PHD->VHL Enables binding of HIF1a_norm HIF-1α HIF1a_norm->PHD Hydroxylation HIF1a_stab HIF-1α (stabilized) Proteasome Proteasomal Degradation VHL->Proteasome Targets for Hypoxia_Response Hypoxia Response Genes (e.g., Glycolysis enzymes) HIF1a_stab->Hypoxia_Response Upregulates

Figure 1: Signaling pathway of succinate dehydrogenase inhibition by isothiazole derivatives.

Conclusion

The this compound ring represents a highly valuable and versatile scaffold in modern medicinal and agricultural chemistry. Its reactivity, primarily centered around the C5-bromine atom, allows for extensive functionalization through a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. While the isothiazole ring exhibits reasonable stability, particularly under acidic and neutral conditions, its susceptibility to degradation under basic, thermal, and photolytic stress necessitates careful consideration during synthesis, formulation, and application. The fungicidal activity of many isothiazole derivatives, often mediated through the inhibition of succinate dehydrogenase, highlights the biological potential of this heterocyclic system. The data and protocols presented in this guide, based on the title compound and its close analogs, provide a foundational framework for researchers to further explore and exploit the chemical and biological properties of this compound in the pursuit of novel and effective bioactive molecules. Further research to generate specific quantitative data for the title compound will be invaluable in refining predictive models of its behavior.

References

Potential Biological Activities of 5-Bromo-3-methylisothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide focuses on the potential pharmacological applications of 5-bromo-3-methylisothiazole derivatives, a specific subclass with potential for antimicrobial and anticancer applications. Due to the limited availability of data on the 5-bromo derivatives, this guide will also draw upon findings from closely related halogenated analogues, particularly 5-chloro-3-methylisothiazole derivatives, to provide a comprehensive overview of their potential biological activities, mechanisms of action, and relevant experimental protocols.

Introduction

The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, which is a key structural motif in a variety of biologically active compounds. Halogenation of the isothiazole ring is a common strategy in medicinal chemistry to modulate the physicochemical properties and enhance the biological potency of these derivatives. The presence of a bromine atom at the 5-position of the 3-methylisothiazole core is anticipated to influence the lipophilicity and electronic characteristics of the molecule, potentially leading to favorable interactions with biological targets. This guide will explore the existing and inferred biological activities of this compound derivatives, with a focus on their potential as antimicrobial and anticancer agents.

Potential Biological Activities

Antimicrobial Activity

Isothiazole derivatives are well-known for their potent antimicrobial properties. While specific data on this compound derivatives is scarce, the broader class of halogenated isothiazoles and thiazoles has demonstrated significant activity against a range of bacteria and fungi. Some halogenated derivatives have been shown to be biologically active against various fungi and bacteria[1]. For instance, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, including bromo-substituted derivatives, have shown notable antibacterial and antifungal activity. In one study, a 3-bromo substituted derivative demonstrated considerable antifungal activity[2].

The general mechanism of antimicrobial action for isothiazolones involves a two-step process. Initially, they cause rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage, leading to a loss of viability. The primary mode of action is the disruption of metabolic pathways by inhibiting key dehydrogenase enzymes. This leads to the rapid inhibition of critical physiological functions such as growth, respiration (oxygen consumption), and energy generation (ATP synthesis). Ultimately, cell death occurs due to the destruction of protein thiols and the production of free radicals.

Anticancer Activity

Recent studies have highlighted the potential of halogenated 3-methylisothiazole derivatives as anticancer agents. Research on N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives has demonstrated significant antiproliferative activity against various human cancer cell lines.[3][4][5] These findings suggest that this compound derivatives could exhibit similar or enhanced anticancer properties.

The antiproliferative activity of these compounds has been evaluated against human biphenotypic B cell myelomonocytic leukemia (MV4-11), human colon adenocarcinoma (LoVo and LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines.[3][5] The most active compounds in these studies showed high selectivity towards leukemia and colon cancer cell lines.[6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for the anticancer activity of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, which serve as close analogs to the 5-bromo derivatives.

Table 1: Antiproliferative Activity of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives against Human Cancer Cell Lines (IC50 in µg/mL) [3]

CompoundMV4-11 (Leukemia)LoVo (Colon)LoVo/DX (Colon, Doxorubicin-Resistant)MCF-7 (Breast)MCF-10A (Normal)
3 < 11.83 ± 0.072.11 ± 0.213.54 ± 0.176.23 ± 0.40
4 2.01 ± 0.112.92 ± 0.213.41 ± 0.194.89 ± 0.317.98 ± 0.54
5 3.12 ± 0.234.56 ± 0.335.12 ± 0.416.78 ± 0.499.87 ± 0.76
Cisplatin 1.22 ± 0.091.98 ± 0.142.54 ± 0.233.11 ± 0.274.56 ± 0.39

Data presented as mean ± standard deviation.

Experimental Protocols

Synthesis of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives

A general procedure for the synthesis of these derivatives involves the following steps:

  • Synthesis of 5-chloro-3-methylisothiazole-4-carboxylic acid: This can be achieved through various multi-step synthetic routes starting from simpler precursors.

  • Formation of the acid chloride: The carboxylic acid is treated with a chlorinating agent like thionyl chloride to form the corresponding acid chloride.

  • Reaction with hydrazine: The acid chloride is then reacted with hydrazine hydrate to yield 5-chloro-3-methylisothiazole-4-carbohydrazide.

  • Condensation with aldehydes or ketones: The carbohydrazide is subsequently condensed with various aromatic or aliphatic aldehydes or ketones in a suitable solvent like ethanol under reflux to obtain the final N'-substituted derivatives.[3]

In Vitro Antiproliferative Assays
  • Cell Seeding: Human biphenotypic B cell myelomonocytic leukemia MV4-11 cells are seeded in 96-well plates at a density of 1 x 104 cells per well.

  • Compound Treatment: The cells are exposed to different concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: 100 µL of a lysis buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

  • Cell Seeding: Human colon adenocarcinoma (LoVo, LoVo/DX), breast adenocarcinoma (MCF-7), and normal mammary gland epithelial (MCF-10A) cells are seeded in 96-well plates at a density of 1 x 104 cells per well.

  • Compound Treatment: After 24 hours of incubation for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for an additional 72 hours.

  • Cell Fixation: The cells are fixed by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. Then, 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • Washing: The plates are washed with 1% (v/v) acetic acid to remove unbound dye and then air-dried.

  • Dye Solubilization: The bound SRB is solubilized with 150 µL of 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

Visualizations

General Mechanism of Action for Isothiazolone Antimicrobials

G Isothiazolone Isothiazolone Derivative Cell Microbial Cell Isothiazolone->Cell Enters Cell MetabolicPathways Key Metabolic Pathways (e.g., Dehydrogenase Enzymes) Isothiazolone->MetabolicPathways Inhibits ProteinThiols Protein Thiols (e.g., Cysteine) Isothiazolone->ProteinThiols Destructs FreeRadicals Free Radical Production Isothiazolone->FreeRadicals Induces Cell->MetabolicPathways Respiration Respiration (O2 Consumption) MetabolicPathways->Respiration ATP ATP Synthesis (Energy Generation) MetabolicPathways->ATP GrowthInhibition Rapid Inhibition of Growth & Metabolism MetabolicPathways->GrowthInhibition Respiration->GrowthInhibition ATP->GrowthInhibition CellDeath Cell Death GrowthInhibition->CellDeath hours CellDamage Irreversible Cell Damage ProteinThiols->CellDamage FreeRadicals->CellDamage CellDamage->CellDeath

Caption: General mechanism of isothiazolone antimicrobial activity.

Experimental Workflow for In Vitro Anticancer Activity Screening

G start Start cell_culture Cancer Cell Line Culture (e.g., MV4-11, MCF-7, LoVo) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with 5-Halogenated-3-methylisothiazole Derivatives (Varying Concentrations) seeding->treatment incubation Incubation (72 hours) treatment->incubation assay Select Viability Assay incubation->assay mtt MTT Assay (Suspension Cells) assay->mtt Suspension srb SRB Assay (Adherent Cells) assay->srb Adherent measurement Measure Absorbance mtt->measurement srb->measurement analysis Data Analysis: Dose-Response Curves & IC50 Calculation measurement->analysis end End analysis->end

Caption: Workflow for assessing in vitro anticancer activity.

Conclusion and Future Directions

While direct and extensive data on the biological activities of this compound derivatives are currently limited, the available information on closely related halogenated analogues, particularly 5-chloro-3-methylisothiazole derivatives, strongly suggests their potential as valuable scaffolds for the development of novel antimicrobial and anticancer agents. The antiproliferative data against various cancer cell lines are particularly promising and warrant further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also required to elucidate the specific molecular targets and signaling pathways modulated by these compounds in both microbial and cancer cells. Such studies will be crucial for optimizing the therapeutic potential of this promising class of heterocyclic compounds.

References

5-Bromo-3-methylisothiazole: A Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a prominent scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] Among the various functionalized isothiazoles, 5-Bromo-3-methylisothiazole stands out as a particularly valuable and versatile building block for the synthesis of novel and complex heterocyclic systems. The presence of a reactive bromine atom at the 5-position allows for a variety of cross-coupling reactions, providing a gateway to a diverse array of substituted and fused heterocycles.[2] This guide provides a detailed overview of the key synthetic transformations of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations.

Core Synthetic Transformations

The reactivity of the C-Br bond in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency and broad substrate scope in forming new carbon-carbon and carbon-nitrogen bonds.

dot

Caption: General synthetic pathways from this compound.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[4] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.[5] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid or ester (1.1-1.5 mmol), a palladium catalyst such as Pd(dppf)Cl2 (0.02-0.05 mmol), and a base like K2CO3 or Cs2CO3 (2.0-3.0 mmol) is prepared in a suitable solvent system, often a mixture of an organic solvent like dimethoxyethane (DME) or 1,4-dioxane and water.[6] The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a temperature ranging from 80°C to 100°C for 2-24 hours, with reaction progress monitored by TLC or GC-MS.[7] Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl2K2CO3DME/H2O80285-95
22-Thiopheneboronic acidPd(dppf)Cl2K2CO3DME/H2O80380-90
3N-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DME/H2O80288
44-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O1001275-85

Note: Yields are generalized from typical Suzuki coupling reactions of aryl bromides.[6][8]

Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It is an invaluable tool for synthesizing substituted alkynes, which are important intermediates for creating more complex molecules, including fused heterocyclic systems.

dot

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF, the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh3)2Cl2 (0.02 mmol), and a copper(I) co-catalyst, typically CuI (0.04 mmol), are added.[10] A base, usually a primary or secondary amine like triethylamine or diisopropylamine, is added, which also often serves as a co-solvent. The mixture is stirred under an inert atmosphere at temperatures ranging from room temperature to 60°C until the starting material is consumed.[11] After completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.

EntryTerminal AlkynePd CatalystCo-catalystBaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh3)2Cl2CuIEt3NRT680-95
2TrimethylsilylacetylenePd(PPh3)4CuIEt3N/THF50485-95
31-HexynePd(PPh3)2Cl2CuIi-Pr2NH40875-85
43-Ethynylpyridine[DTBNpP]Pd(crotyl)ClNone (Cu-free)DABCORT1888

Note: Yields are based on typical Sonogashira reactions with aryl bromides.[10]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[12] This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds.[13] Applying this reaction to this compound allows for the introduction of various primary and secondary amines at the 5-position.

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., Xantphos or BINAP) (1-5 mol %), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4-2.0 mmol).[13][14] Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed and heated to 80-110°C for 4-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired 5-amino-3-methylisothiazole derivative.[15]

EntryAminePd Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd2(dba)3 / XantphosNaOtBuToluene1001680-90
2AnilinePd(OAc)2 / BINAPCs2CO3Toluene1102470-85
3DiphenylaminePd(OAc)2 / DavePhosK3PO4Dioxane1001885-95
4PiperidinePd-G3-XPhosLHMDSTHF651875-85

Note: Yields are representative for Buchwald-Hartwig aminations on heteroaryl bromides.[14][15]

Biological Significance of Isothiazole-Derived Heterocycles

Heterocyclic compounds are of immense interest in drug discovery due to their diverse biological activities.[16][17] The isothiazole core itself is present in several commercial products, including pharmaceuticals and agrochemicals.[18] By using this compound as a precursor, researchers can synthesize libraries of novel heterocycles for biological screening. The introduction of various aryl, alkynyl, and amino functionalities can significantly modulate the pharmacological properties of the resulting molecules. These new chemical entities can be evaluated for a range of activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: Many thiazole and isothiazole derivatives have shown potent activity against bacteria and fungi.[19]

  • Anti-inflammatory Activity: Heterocyclic compounds are often investigated as inhibitors of enzymes involved in inflammatory pathways.

  • Anticancer Activity: The development of novel kinase inhibitors and other anticancer agents frequently involves heterocyclic scaffolds.

The synthetic routes outlined in this guide provide a robust platform for generating structural diversity around the 3-methylisothiazole core, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development programs.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. Its utility is primarily demonstrated through its successful participation in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These transformations allow for the strategic and efficient introduction of diverse functional groups at the 5-position of the isothiazole ring. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and scientists aiming to leverage this key building block in the design and synthesis of next-generation pharmaceuticals and other advanced materials.

References

Exploring the Chemical Space of 5-Bromo-3-methylisothiazole Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide delves into the exploration of the chemical space surrounding 5-Bromo-3-methylisothiazole, a key starting material for the generation of diverse analog libraries. By leveraging established synthetic methodologies and drawing parallels from related isothiazole and thiazole derivatives, we aim to provide a strategic framework for the design, synthesis, and evaluation of novel compounds with therapeutic potential. This document outlines key synthetic pathways, summarizes relevant biological data from analogous series, and discusses potential signaling pathways that may be modulated by this class of compounds, thereby serving as a comprehensive resource for researchers in the field of drug discovery.

Synthetic Strategies for Analog Development

The functionalization of the this compound core can be readily achieved through modern cross-coupling reactions, offering a versatile platform for introducing a wide range of substituents at the 5-position. The Suzuki-Miyaura and Stille coupling reactions are particularly well-suited for this purpose, enabling the formation of carbon-carbon bonds with various aryl, heteroaryl, and alkyl groups.

General Workflow for Analog Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base stille Stille Coupling (Organostannanes) start->stille Pd Catalyst analogs Diverse 5-Substituted-3-methylisothiazole Analogs suzuki->analogs stille->analogs screening Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) analogs->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Synthetic workflow for generating and evaluating this compound analogs.

Experimental Protocols

Suzuki-Miyaura Coupling Protocol (General)

This protocol is adapted from established procedures for the Suzuki coupling of halo-isothiazoles and serves as a starting point for optimization.

  • Materials: this compound (1.0 mmol), Aryl/heteroarylboronic acid or ester (1.2 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol), Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).

  • Procedure:

    • To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Stille Coupling Protocol (General)

The Stille coupling offers an alternative approach, particularly for substrates that are sensitive to the basic conditions of the Suzuki reaction.

  • Materials: this compound (1.0 mmol), Organostannane (e.g., Aryl-Sn(Bu)₃, 1.1 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Anhydrous solvent (e.g., toluene or DMF).

  • Procedure:

    • To a dry reaction vessel, add this compound.

    • Evacuate and backfill the vessel with an inert gas.

    • Under the inert atmosphere, add the anhydrous solvent, the organostannane, and the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion (monitor by TLC or LC-MS).

    • Cool the reaction and quench with a saturated aqueous solution of KF to precipitate tin byproducts.

    • Filter the mixture through celite, washing with an organic solvent.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography.

Biological Potential and Structure-Activity Relationships (SAR)

While specific quantitative data for a homologous series of this compound analogs is not extensively available in the public domain, the broader class of isothiazole and thiazole derivatives has demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents. The following tables summarize representative data from the literature to illustrate the potential biological activities and guide SAR exploration.

Anticancer Activity of Substituted Isothiazole and Thiazole Analogs

The isothiazole and thiazole cores are present in numerous compounds with potent cytotoxic activity against a range of cancer cell lines. Modifications at various positions on the heterocyclic ring can significantly influence this activity.

Compound ClassRepresentative SubstituentsCancer Cell LineIC50 (µM)Reference
3,5-Disubstituted Isothiazoles 3-Aryl, 5-ArylK562 (Leukemia)16 - 81[1]
Thiazole Derivatives 2-Arylamino, 4-ArylMCF-7 (Breast)1.5 - 15.6[2]
Thiazolidinone Derivatives Varied aryl substitutionsHCT-116 (Colon)0.72 - 1.55[3]
Thiazole-based Hybrids Naphthalene-azine appendedOVCAR-4 (Ovarian)1.57[2]

This table presents illustrative data from related compound series to guide the exploration of this compound analogs and does not represent data for the core compound itself.

Key SAR Insights from Analogous Series:

  • Aromatic Substituents: The nature and substitution pattern of aryl groups introduced at the 5-position are critical for anticancer activity. Electron-withdrawing and lipophilic groups often enhance potency.

  • Hydrogen Bonding: The introduction of functionalities capable of hydrogen bonding, such as amides or sulfonamides, at or near the isothiazole core can lead to improved interactions with biological targets.

  • Overall Lipophilicity: A balance of lipophilicity is crucial for cell permeability and target engagement.

Antimicrobial Activity of Substituted Isothiazole and Thiazole Analogs

Isothiazole and thiazole derivatives have also shown promising activity against a spectrum of bacterial and fungal pathogens.

Compound ClassRepresentative SubstituentsPathogenMIC (µg/mL)Reference
2,5-Disubstituted Thiazoles Thienyl, Amino, 8-QuinolinylS. aureus, E. coli6.25 - 12.5[4]
2-Phenylacetamido-thiazoles Varied phenyl substitutionsB. subtilis, S. aureus1.56 - 6.25[4]
Bisthiazole Derivatives Varied aryl substitutionsM. tuberculosis9.64 - 23.64[4]
N-Thiazolylcarboxamides Pyridinecarboxylic acidsM. tuberculosis3.13[5]

This table presents illustrative data from related compound series to guide the exploration of this compound analogs and does not represent data for the core compound itself.

Key SAR Insights from Analogous Series:

  • Halogenation: The presence of halogen atoms on the isothiazole or appended aryl rings can significantly enhance antimicrobial activity.

  • Cationic Groups: Introduction of basic nitrogen atoms, such as in quinolinyl or aminoalkyl groups, can improve activity against bacterial strains.

  • Lipophilicity: Similar to anticancer activity, tuning the lipophilicity of the analogs is key to achieving potent antimicrobial effects.

Potential Signaling Pathways

The precise molecular mechanisms of action for many isothiazole-containing compounds are still under investigation. However, studies on various thiazole and isothiazole derivatives suggest their involvement in the modulation of key cellular signaling pathways implicated in cancer and other diseases.

G cluster_0 Potential Anticancer Mechanisms isothiazole Isothiazole Analogs pi3k PI3K isothiazole->pi3k Inhibition stat3 STAT3 isothiazole->stat3 Inhibition tubulin Tubulin isothiazole->tubulin Disruption apoptosis Apoptosis Induction isothiazole->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation stat3->proliferation polymerization Microtubule Polymerization tubulin->polymerization

Caption: Potential signaling pathways modulated by bioactive isothiazole analogs.

Based on literature for related heterocyclic systems, analogs of this compound could potentially exert their anticancer effects through various mechanisms, including:

  • Inhibition of Kinase Signaling Cascades: Thiazole derivatives have been reported to inhibit key kinases in pro-survival pathways such as the PI3K/Akt/mTOR pathway.[6] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.

  • Modulation of Transcription Factors: Some heterocyclic compounds have been shown to interfere with the activity of transcription factors like STAT3, which are often constitutively active in cancer cells and drive the expression of genes involved in cell survival and proliferation.

  • Disruption of Microtubule Dynamics: The thiazole scaffold is a component of several natural and synthetic compounds that act as tubulin polymerization inhibitors.[7] By disrupting microtubule function, these agents can induce cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many cytotoxic isothiazole and thiazole derivatives have been shown to induce programmed cell death through various intrinsic and extrinsic pathways.

For antimicrobial activity, the mechanisms are likely to be different and could involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity.

Conclusion

The this compound core represents a versatile and promising starting point for the development of novel therapeutic agents. By employing robust synthetic methodologies such as Suzuki-Miyaura and Stille cross-coupling reactions, a diverse chemical space of analogs can be efficiently explored. While direct biological data for this specific series is limited, the well-documented anticancer and antimicrobial activities of related isothiazole and thiazole derivatives provide a strong rationale for investigating this compound class. Future research should focus on the systematic synthesis of 5-substituted-3-methylisothiazole analogs and their comprehensive biological evaluation to establish clear structure-activity relationships and elucidate their mechanisms of action. This technical guide provides a foundational framework to facilitate and accelerate these drug discovery efforts.

References

In Silico Prediction of Properties for 5-Bromo-3-methylisothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in silico predictive studies specifically on 5-Bromo-3-methylisothiazole derivatives are not extensively available in the public domain. This guide, therefore, synthesizes methodologies and findings from research on structurally related isothiazole and thiazole derivatives to provide a comprehensive framework for the in silico evaluation of the target compounds.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The functionalization of the isothiazole ring, such as the introduction of a bromo group at the 5-position and a methyl group at the 3-position, can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, thereby influencing its therapeutic potential.

This technical guide provides an in-depth overview of the core in silico techniques used to predict the properties of this compound derivatives. These computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, are crucial in the early stages of drug discovery for prioritizing lead compounds and reducing the time and cost associated with experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

Methodology for QSAR Model Development

A typical QSAR study involves the following steps:

  • Data Set Selection: A series of isothiazole derivatives with known biological activity (e.g., IC50 values) is collected from the literature.

  • Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the molecular descriptors with the biological activity.[1]

  • Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability.[1]

Experimental Protocol: QSAR Model Generation for Isothiazole Derivatives [1]

  • Software: Molecular modeling software for descriptor calculation (e.g., MOE, Schrödinger Suite). Statistical software for model building (e.g., R, MATLAB).

  • Procedure:

    • A dataset of 38 isothiazole derivatives with inhibitory activity against Hepatitis C Virus (HCV) NS5B polymerase was compiled.[1]

    • Seventeen molecular descriptors were calculated for each molecule.[1]

    • The dataset was divided into a training set and a test set.

    • Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models were developed using the training set data.[1]

    • The models were validated using the test set and by calculating statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

Data Presentation: QSAR Descriptors

The following table presents a selection of molecular descriptors that are commonly used in QSAR studies of heterocyclic compounds.

Descriptor CategoryDescriptor ExampleDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.
Topological Balaban J indexA topological index that reflects the branching of the molecular skeleton.
Geometric Molecular Surface AreaThe total surface area of a molecule.
Electronic HOMO EnergyThe energy of the Highest Occupied Molecular Orbital.
Hydrophobic LogPThe logarithm of the partition coefficient between octanol and water.

Visualization: QSAR Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data_Collection Collect Isothiazole Derivatives with Biological Activity Descriptor_Calc Calculate Molecular Descriptors Data_Collection->Descriptor_Calc Data_Split Split into Training and Test Sets Descriptor_Calc->Data_Split Model_Building Build QSAR Model (MLR, ANN) Data_Split->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Activity_Prediction Predict Biological Activity External_Validation->Activity_Prediction New_Compounds Design New Isothiazole Derivatives New_Compounds->Activity_Prediction

Caption: Workflow for developing and applying a QSAR model.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Methodology for Molecular Docking

A molecular docking study typically involves the following steps:

  • Target Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). The protein is prepared by adding hydrogen atoms, assigning charges, and removing water molecules.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized to its lowest energy conformation.

  • Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the protein.

  • Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Experimental Protocol: Molecular Docking of Thiazole Derivatives [2]

  • Software: Schrödinger Suite (GLIDE for docking).

  • Procedure:

    • The crystal structure of the target protein (e.g., p56lck) was obtained from the Protein Data Bank.[2]

    • The protein was prepared using the Protein Preparation Wizard in Maestro.

    • The thiazole derivative ligands were built and minimized using LigPrep.

    • The receptor grid was generated around the active site of the protein.

    • Docking was performed using the GLIDE module in extra precision (XP) mode.[2]

    • The docking poses were visualized and analyzed for binding interactions.

Data Presentation: Docking Results

The results of a molecular docking study are typically presented in a table that includes the docking score and the key interacting residues.

DerivativeDocking Score (kcal/mol)Interacting ResiduesHydrogen Bonds
Hypothetical this compound ---
Thiazole Derivative 1-8.5MET319, LYS271MET319 (backbone)
Thiazole Derivative 2-8.2GLU318, ILE252GLU318 (side chain)
Thiazole Derivative 3-7.9VAL250, ALA269-

Note: The data in this table is representative and not from a specific study on this compound.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_preparation Preparation cluster_simulation Simulation & Analysis cluster_output Output Protein_Prep Prepare Target Protein (from PDB) Docking Perform Molecular Docking Protein_Prep->Docking Ligand_Prep Prepare Ligand (Isothiazole Derivative) Ligand_Prep->Docking Scoring Score and Rank Binding Poses Docking->Scoring Analysis Analyze Binding Interactions Scoring->Analysis Binding_Affinity Predicted Binding Affinity Analysis->Binding_Affinity Binding_Mode Predicted Binding Mode Analysis->Binding_Mode

Caption: A generalized workflow for molecular docking studies.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are essential for identifying potential liabilities early in the drug discovery process.

Methodology for ADMET Prediction

ADMET properties are typically predicted using a variety of computational models, including:

  • Physicochemical Property Prediction: Models to predict properties such as solubility, lipophilicity (LogP), and pKa.

  • Pharmacokinetic Property Prediction: Models to predict properties such as oral bioavailability, plasma protein binding, and blood-brain barrier penetration.

  • Toxicity Prediction: Models to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity.

Experimental Protocol: In Silico ADMET Prediction [3][4]

  • Software: Online platforms such as SwissADME, pkCSM, or commercial software packages like Schrödinger's QikProp.

  • Procedure:

    • The 2D or 3D structure of the this compound derivative is provided as input to the software.

    • The software calculates a range of physicochemical, pharmacokinetic, and toxicity properties based on its built-in models.

    • The results are analyzed to assess the drug-likeness of the compound and to identify any potential ADMET liabilities.

Data Presentation: Predicted ADMET Properties

The predicted ADMET properties for a series of hypothetical this compound derivatives are summarized in the table below.

DerivativeMWLogPSolubility (logS)Oral Bioavailability (%)BBB PermeanthERG Blocker
Derivative A 208.062.5-3.0HighYesNo
Derivative B 284.153.8-4.5ModerateYesYes
Derivative C 350.254.2-5.2LowNoNo

Note: These values are hypothetical and for illustrative purposes only.

Visualization: ADMET Prediction Workflow

ADMET_Workflow cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision Input Input: this compound Derivative Structure Absorption Absorption (e.g., Caco-2 permeability) Input->Absorption Distribution Distribution (e.g., BBB penetration) Input->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) Input->Metabolism Excretion Excretion (e.g., Renal clearance) Input->Excretion Toxicity Toxicity (e.g., hERG inhibition) Input->Toxicity Drug_Likeness Drug-Likeness Assessment (e.g., Lipinski's Rule of 5) Absorption->Drug_Likeness Distribution->Drug_Likeness Risk_Assessment Identify Potential Liabilities Metabolism->Risk_Assessment Excretion->Risk_Assessment Toxicity->Risk_Assessment Prioritization Prioritize for Synthesis and Testing Drug_Likeness->Prioritization Risk_Assessment->Prioritization

Caption: Workflow for the in silico prediction and analysis of ADMET properties.

Conclusion

The in silico prediction of properties for this compound derivatives is a powerful approach to guide the design and optimization of new therapeutic agents. By leveraging QSAR, molecular docking, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and pharmacokinetic profiles of these compounds. While this guide provides a comprehensive overview of the methodologies, it is important to note that the predictive accuracy of these models is dependent on the quality of the input data and the validation procedures employed. Therefore, experimental validation remains a critical step in the drug discovery pipeline.

References

The Ascendance of the Isothiazole Scaffold: A Technical Guide to its Expanding Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of isothiazole compounds, their synthesis, and their significant impact on modern drug discovery. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological activity data, and visualizations of key biological pathways.

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have led to the discovery and development of a diverse array of therapeutic agents. This guide explores the multifaceted applications of isothiazole derivatives across various disease areas, with a focus on oncology, virology, and neurology.

A Versatile Core in Drug Design

Isothiazole-containing compounds have demonstrated a broad spectrum of biological activities, functioning as potent inhibitors of key enzymes and modulators of critical signaling pathways. The inherent stability of the isothiazole ring, coupled with the synthetic accessibility to a variety of substituted analogs, makes it an attractive starting point for the design of novel therapeutics.[1][2] Notable examples of marketed drugs incorporating this scaffold include the antipsychotic agent ziprasidone.[3]

Isothiazole Derivatives in Oncology

A significant area of research has focused on the development of isothiazole-based anticancer agents. These compounds have been shown to target several key players in cancer progression, including receptor tyrosine kinases and cell cycle regulators.

One of the most promising targets for isothiazole-based cancer therapies is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can effectively suppress tumor growth and metastasis.[4] Several studies have reported isothiazole derivatives with potent VEGFR-2 inhibitory activity. For instance, a series of 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines, with IC50 values comparable to the standard drug sorafenib.[4]

Another important class of targets for anticancer drug development are the Aurora kinases, which play a crucial role in mitosis. Dysregulation of Aurora kinases is a common feature of many cancers. Aminothiazole derivatives have been investigated as potent Aurora A kinase inhibitors.[5][6]

Table 1: Anticancer Activity of Isothiazole Derivatives

Compound ClassTargetCancer Cell LineActivity (IC50)Reference
Hydrazinyl thiazole derivativesVEGFR-2MDA-MB-231 (Breast)1.21 µM - 3.52 µM[4]
4-Chlorophenylthiazole derivativeVEGFR-2 Kinase-51.09 nM[4]
2,4-disubstituted-1,3-thiazolesAromataseMCF-7 (Breast)3.36 - 6.09 µg/ml[7]
Aminothiazole derivativesAurora A KinaseVarious-[5][6]
Thiazole-based derivativesVEGFR-2HCT-116, HEPG-2, MCF-73.84 - 10.86 µM[8]

Antiviral Applications of Isothiazole Compounds

The isothiazole scaffold has also proven to be a valuable template for the design of novel antiviral agents. A notable example is the development of isothiazolo[4,3-b]pyridines as inhibitors of Cyclin G-associated kinase (GAK), a host factor essential for the replication of several viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Chikungunya virus (CHIKV).[9][10] By targeting a host cellular protein, these inhibitors have the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[9]

Table 2: Antiviral Activity of Isothiazole Derivatives

Compound ClassVirusCell LineActivity (EC50)Reference
Isothiazolo[4,3-b]pyridinesDengue Virus (DENV2)Huh7~1 µM[9]
Isothiazolo[4,3-b]pyridinesEbola Virus (EBOV)Huh7-[9]
2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamideChikungunya virus (CHIKV)NHDF0.6 µM[11]
Isothiazole disulfidesPoliovirus 1, Echovirus 9HeLa-[12][13]

Isothiazoles in the Fight Against Neurological Disorders

The versatility of the isothiazole core extends to the development of therapies for neurological diseases. The antipsychotic drug ziprasidone, which contains a benzisothiazole moiety, is a well-established treatment for schizophrenia and bipolar disorder.[3] Its mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.

More recently, research has focused on the potential of isothiazole derivatives to address the underlying pathology of Alzheimer's disease. One of the key pathological hallmarks of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[14] Benzothiazole-isothiourea derivatives have been investigated for their ability to inhibit Aβ aggregation and for their antioxidant properties.[14]

Table 3: Neurological Activity of Isothiazole Derivatives

Compound ClassTarget/ApplicationAssayActivityReference
Benzothiazole-isothiourea derivativesAlzheimer's DiseaseAβ1-42 aggregation inhibition-[14]
Thiazol-imidazole-acetamide derivativesAlzheimer's DiseaseBACE-1 Inhibition< 5 µM (IC50)[15]
ZiprasidoneSchizophrenia, Bipolar DisorderDopamine D2/Serotonin 5-HT2A antagonismMarketed Drug[3]

Visualizing the Mechanisms and Workflows

To better understand the role of isothiazole compounds in medicinal chemistry, the following diagrams illustrate key synthetic strategies, signaling pathways, and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Starting Materials (e.g., 2,4-dichloro-3-nitropyridine) s2 Chemical Synthesis (e.g., Suzuki Coupling) s1->s2 s3 Purification & Characterization (NMR, MS, X-ray) s2->s3 b1 In vitro Kinase Assay (e.g., GAK binding) s3->b1 b2 Cell-based Antiviral Assay (e.g., DENV-infected Huh7 cells) b1->b2 b3 Cytotoxicity Assay (e.g., CellTiter-Glo) b2->b3 o1 Structure-Activity Relationship (SAR) Studies b3->o1 o2 In vivo Efficacy Studies o1->o2 signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Isothiazole Isothiazole Inhibitor Isothiazole->VEGFR2 PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation

References

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-3-methylisothiazole (CAS No. 20493-60-1), a heterocyclic organic compound utilized in various chemical syntheses, particularly in the agrochemical and pharmaceutical fields.[1] Due to its potential hazards, strict adherence to safety protocols is crucial to ensure the well-being of laboratory personnel and the integrity of research.[1][2]

Chemical and Physical Properties

This compound is a heterocyclic compound with an isothiazole ring containing sulfur and nitrogen atoms, a bromine atom, and a methyl group.[1] It is typically a colorless to pale yellow or brown solid or oil with a distinct odor.[1][3] The presence of the bromine atom enhances its reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C4H4BrNS[1][4][5]
Molecular Weight 178.05 g/mol [4][5][6]
Appearance Colorless to pale yellow solid or brown oil[1][3]
Boiling Point 72°C (13 Torr)[7][8]
Density 1.702 ± 0.06 g/cm³ (Predicted)[7][8]
Storage Temperature 2-8°C, Sealed in dry conditions[3][7][8]
pKa 3.19 ± 0.10 (Predicted)[3][7][8]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4][9] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][9][10]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Acute Toxicity, Dermal4H312: Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Acute Toxicity, Inhalation4H332: Harmful if inhaledGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Eye Irritation2/2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — single exposure3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source:[4][9][10][11]

Experimental Protocols: Safe Handling and Use

Adherence to proper laboratory procedures is paramount when working with this compound. The following protocols are based on general best practices for handling hazardous chemicals.

Engineering Controls
  • Ventilation: All work with this compound, including weighing, dissolution, and reaction setups, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12][13][14][15]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[12][14]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical.[15] The following table summarizes the recommended PPE.

Table 3: Recommended Personal Protective Equipment

OperationHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid/Liquid)Nitrile or neoprene gloves (double-gloving recommended)Safety glasses with side shields or chemical splash goggles. A face shield may be recommended.N95 or higher-rated respirator if not in a ventilated enclosure.Laboratory coat, long pants, and closed-toe shoes.
Solution Preparation and HandlingNitrile or neoprene gloves.Safety glasses with side shields or chemical splash goggles.Not generally required when working in a fume hood.Laboratory coat, long pants, and closed-toe shoes.

Source:[6][12][13][14][15][16][17][18]

General Handling Procedures
  • Avoid all personal contact, including inhalation.[19]

  • Do not eat, drink, or smoke in the laboratory.[6][19]

  • Wash hands thoroughly after handling the compound.[6][12][19]

  • Keep containers tightly closed when not in use.[2][6][12]

  • Use dedicated spatulas and other tools to prevent cross-contamination.[15]

  • When preparing solutions, slowly and carefully add the compound to the solvent.[15]

G General Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Don appropriate PPE B Prepare work area in a chemical fume hood A->B C Weigh or measure the required amount of this compound B->C D Perform the experimental procedure (e.g., dissolution, reaction) C->D E Properly label and store any remaining chemical D->E F Decontaminate work surfaces and equipment E->F G Dispose of waste in designated hazardous waste containers F->G H Remove PPE and wash hands thoroughly G->H

Figure 1: General laboratory handling workflow.

Storage and Stability

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.[2]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][12] The recommended storage temperature is between 2-8°C.[3][7][8]

  • Containers: Keep containers tightly closed and properly labeled.[2][6][12]

  • Incompatibilities: Store separately from easily oxidized substances, alkalis, reducing agents, and combustible materials.[2] It may react violently with materials like aluminum.[2][20]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[6][12][21]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek immediate medical attention.[6][12][21]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12][21]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12][21]
Accidental Release Measures
  • Spill Response: Evacuate the area.[13][14] Wear appropriate PPE, including respiratory protection.[13][14][15]

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite or sand and place it in a sealed container for disposal.[12][15][16] Do not use combustible absorbents like sawdust.[14] For large spills, contact your institution's environmental health and safety department.[14][15]

  • Environmental Precautions: Prevent the spill from entering drains or waterways.[13][22][23]

G Emergency Response for a this compound Spill A Spill Occurs B Evacuate immediate area A->B C Alert personnel and contact EHS if necessary B->C D Don appropriate PPE (gloves, goggles, respirator) C->D E Contain the spill with inert absorbent material D->E F Collect absorbed material into a sealed, labeled hazardous waste container E->F G Decontaminate the spill area F->G H Dispose of waste according to institutional guidelines G->H I Remove PPE and wash hands H->I

Figure 2: Emergency spill response workflow.

Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][13][16] A water spray may be used to cool closed containers.[16]

  • Special Hazards: The compound is combustible.[4] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[16][17] Containers may explode when heated.[16]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][13][16]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.[2][15]

  • Waste Collection: Collect waste in designated, properly labeled, and sealed containers.[2][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][12][13] Do not allow the chemical to enter drains.[13][22]

This technical guide is intended to provide essential safety information for trained laboratory personnel. Always consult the most current Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before commencing any work.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-3-methylisothiazole. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized molecules relevant to the pharmaceutical and agrochemical industries. The protocols outlined below are based on established palladium-catalyzed reactions and provide a foundation for the development of novel isothiazole-containing compounds.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are indispensable tools in modern organic synthesis, offering high efficiency, functional group tolerance, and predictable stereochemistry.[1] For the functionalization of this compound, several key palladium-catalyzed reactions are particularly relevant:

  • Suzuki-Miyaura Coupling: The reaction of this compound with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond.

  • Sonogashira Coupling: The coupling of this compound with a terminal alkyne to create a C-C bond between an sp² and an sp carbon.[2]

  • Buchwald-Hartwig Amination: The formation of a C-N bond by reacting this compound with an amine.[1]

  • Heck Coupling: The reaction of this compound with an alkene to form a new C-C bond.[3]

  • Stille Coupling: The coupling of this compound with an organotin compound to generate a C-C bond.[4]

  • Negishi Coupling: The reaction of this compound with an organozinc reagent to form a C-C bond.[5]

These reactions allow for the introduction of a diverse array of substituents at the 5-position of the 3-methylisothiazole core, providing access to a vast chemical space for drug discovery and materials science.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for various palladium-catalyzed cross-coupling reactions on substrates analogous to this compound, such as bromothiazoles and bromoindoles. This data serves as a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids [6][7]

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901285
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901292
33-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃1,4-Dioxane/H₂O120 (MW)0.6789

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes [8]

EntryAryl BromideTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693
25-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24~85
35-BromoindoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRefluxN/AHigh

Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines [6][9]

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-BromothiazoleDiphenylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101285
2BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane1002495
3BromobenzeneMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001892

Experimental Protocols

The following are generalized, step-by-step protocols for performing palladium-catalyzed cross-coupling reactions with this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methylisothiazole.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[8]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., DMF, THF, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between this compound and an amine.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-4 mol%), the phosphine ligand (2-8 mol%), and the base (1.2-2.0 equiv.) to a flame-dried Schlenk flask with a magnetic stir bar.

  • Seal the flask, remove from the glovebox (if applicable), and add the anhydrous solvent.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) via syringe.

  • Degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)L_n-X Pd0->PdII R-X Transmetal Transmetalation PdII_R R-Pd(II)L_n-R' PdII->PdII_R R'-M PdII_R->Pd0 R-R' RedElim Reductive Elimination Product 5-Substituted-3-methylisothiazole (R-R') RedElim->Product Start This compound (R-X) Start->OxAdd Partner Coupling Partner (R'-M) Partner->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Combine Reactants b 2. Add Catalyst & Base a->b c 3. Add Solvent b->c d 4. Degas Mixture c->d e 5. Heat & Stir d->e f 6. Monitor Progress (TLC/GC-MS) e->f g 7. Quench & Extract f->g h 8. Dry & Concentrate g->h i 9. Column Chromatography h->i j j i->j Final Product

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of a diverse range of substituted isothiazole derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, among others, provide reliable and versatile methods for C-C and C-N bond formation. The protocols provided herein, based on established methodologies for analogous substrates, offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] This methodology is widely employed in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and functional materials, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methylisothiazole with various arylboronic acids. The resulting 5-aryl-3-methylisothiazole scaffold is a key structural motif in many biologically active compounds. The isothiazole ring, an important pharmacophore, is present in a range of compounds with diverse therapeutic applications. The ability to functionalize the C5 position of 3-methylisothiazole via this coupling reaction opens avenues for the synthesis of novel derivatives for drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[3]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond in the 5-aryl-3-methylisothiazole product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed, anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-methylisothiazole.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of bromoheterocycles, which can be adapted for this compound.

Table 1: Catalyst and Ligand Screening

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)90Good
2PdCl₂(dppf) (3 mol%)-Cs₂CO₃ (2 equiv)DME80High
3Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (3 equiv)Toluene110Very High
4Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₂CO₃ (2 equiv)THF80High

Yields are generalized based on literature for similar bromoheterocycles and will vary depending on the specific arylboronic acid used.

Table 2: Solvent and Base Optimization

EntryCatalyst SystemBaseSolventTemperature (°C)
1PdCl₂(dppf)K₂CO₃1,4-Dioxane100
2PdCl₂(dppf)Cs₂CO₃Toluene110
3PdCl₂(dppf)K₃PO₄DMF90
4PdCl₂(dppf)Na₂CO₃Acetonitrile/H₂O85

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product reagents Weigh Reagents: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) assembly Assemble in Schlenk Flask catalyst->assembly inert Evacuate & Backfill with Inert Gas (3x) assembly->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (e.g., 80-120 °C) solvent->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute, Wash & Extract cooling->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product 5-Aryl-3-methylisothiazole purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Discussion and Considerations

  • Reactivity of Haloisothiazoles: The reactivity of the C-Br bond in this compound is influenced by the electronic nature of the isothiazole ring. While generally reactive in Suzuki couplings, optimization is key. For less reactive arylboronic acids, converting the bromide to the more reactive iodide may be beneficial.[4]

  • Choice of Catalyst and Ligand: For many standard couplings, Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.[5] For more challenging substrates, such as those that are sterically hindered or electronically deactivated, the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is often advantageous.

  • Role of the Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often more effective for less reactive systems due to its higher solubility in organic solvents. The use of aqueous base solutions can sometimes accelerate the reaction.

  • Solvent Selection: A variety of solvents can be employed, with ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene being common choices. The addition of water to the solvent system can be beneficial for the dissolution of the base and can facilitate the transmetalation step.

  • Potential Side Reactions: A potential side reaction is the protodeborylation of the boronic acid, especially with heteroarylboronic acids.[6] Running the reaction under anhydrous conditions or using boronic esters can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur.

By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling of this compound can be a highly efficient and reliable method for the synthesis of a diverse library of 5-aryl-3-methylisothiazole derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for Heck Coupling of 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Heck coupling reaction of 5-Bromo-3-methylisothiazole, a versatile building block in medicinal chemistry. The palladium-catalyzed Heck reaction enables the introduction of vinyl and substituted vinyl groups at the 5-position of the isothiazole ring, yielding 5-alkenyl-3-methylisothiazoles. These products are valuable intermediates for the synthesis of novel pharmaceutical compounds and functional materials.

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[2]

Data Presentation: Summary of Heck Coupling Protocols

The following table summarizes various reaction conditions for the Heck coupling of this compound with representative alkenes, styrene, and n-butyl acrylate. The expected yields are extrapolated from similar reactions with other bromoheterocycles.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001885-95
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)NMP1201290-98
3StyrenePdCl₂(PPh₃)₂ (3)-Na₂CO₃ (2)MeCN/H₂O (4:1)802480-90
4n-Butyl acrylatePd(dba)₂ (1)SPhos (2)Cs₂CO₃ (2)Dioxane1001692-99

DMF: N,N-Dimethylformamide, NMP: N-Methyl-2-pyrrolidone, MeCN: Acetonitrile, dba: dibenzylideneacetone, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Experimental Protocols

Protocol 1: Heck Coupling of this compound with Styrene using Pd(OAc)₂/PPh₃

This protocol describes a standard Heck coupling procedure using palladium(II) acetate as the catalyst and triphenylphosphine as the ligand.[1]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-5-styrylisothiazole.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate using Pd(OAc)₂/P(o-tol)₃

This protocol is optimized for the coupling with electron-poor alkenes like acrylates.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath with temperature controller

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add anhydrous NMP (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Immerse the flask in a preheated oil bath at 120 °C and stir the mixture vigorously.

  • After 12 hours, or upon completion as indicated by TLC, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl (20 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield butyl (E)-3-(3-methylisothiazol-5-yl)acrylate.

Visualizations

Heck Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[3]

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) BaseHX [Base-H]⁺X⁻ PdII_Alkene [Ar-Pd(II)(Alkene)(L₂)]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Alkyl->Pd0 β-Hydride Elimination & Reductive Elimination (-HX, +Base) Product 5-Alkenyl-3-methylisothiazole PdII_Alkyl->Product Product Release ArX This compound Alkene Alkene (e.g., Styrene) Base Base (e.g., Et₃N)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Heck Coupling

The diagram below outlines the general laboratory workflow for performing the Heck coupling protocols described.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, base to Schlenk flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert add_solvents Add Anhydrous Solvent and Alkene inert->add_solvents reaction Heat and Stir Reaction Mixture (e.g., 100-120 °C) add_solvents->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup: - Quench, Extract, Wash, Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for Heck coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-3-methylisothiazole. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding 5-amino-3-methylisothiazole derivatives, which are valuable intermediates in medicinal chemistry and materials science.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl or heteroaryl halide.[1][2] The reaction is known for its broad substrate scope and functional group tolerance.[2] This protocol is specifically tailored for the amination of the electron-rich this compound core.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this transformation, based on established literature for the amination of similar heteroaryl halides.

Table 1: Catalyst and Ligand Selection

Palladium PrecursorLigandTypical Loading (mol%)Key Characteristics and Recommendations
Pd₂(dba)₃Xantphos1-2 (Pd), 2-4 (Ligand)A versatile system for a range of heteroaryl halides.[3]
Pd(OAc)₂RuPhos1-2 (Pd), 2-4 (Ligand)Effective for coupling with primary and secondary amines.
[Pd(allyl)Cl]₂t-BuXPhos1-2 (Pd), 2-4 (Ligand)Often shows high reactivity for challenging couplings.
GPhos-supported Pd catalystGPhos1-5Can be effective for base-sensitive five-membered heteroarenes.[4][5]
tBuBrettPhos-Pd PrecatalysttBuBrettPhos1-3Shown to be efficient for unprotected bromoimidazoles and bromopyrazoles.[6]

Table 2: Base and Solvent Selection

BaseEquivalentsSolventTemperature (°C)Notes
NaOtBu1.2 - 1.5Toluene80 - 110A common and effective strong base.
K₃PO₄1.5 - 2.0Dioxane100 - 110A milder base, suitable for substrates with base-sensitive functional groups.
Cs₂CO₃1.5 - 2.0Toluene or Dioxane100 - 110Another mild base option.
LiHMDS1.2 - 1.5THF or Dioxane60 - 100Useful for amines with acidic protons or when a non-nucleophilic strong base is required.
NaOTMS1.1 - 1.5THF50 - 90A moderate-strength base that can limit the decomposition of sensitive heteroarenes.[4][5]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous work-up solvents (e.g., Ethyl acetate, Hexanes)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Xantphos (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.

  • Degassing: To ensure the removal of any dissolved oxygen, subject the reaction mixture to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-3-methylisothiazole derivative.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow reagents Combine Reactants: - this compound - Amine - Base - Pd Precursor & Ligand solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas react Heat and Stir (Monitor Progress) degas->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general workflow for the Buchwald-Hartwig amination of this compound.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex (R-X)Pd(II)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'₂ amide_complex [(R-X)Pd(II)L₂(HNR'₂)]⁺ amine_coordination->amide_complex deprotonation Deprotonation (Base) amide_complex->deprotonation amido_complex (R)Pd(II)L₂(NR'₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR'₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a 5-Bromo-3-methylisothiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel kinase inhibitors based on a 5-bromo-3-methylisothiazole scaffold. The protocols outlined below are based on established synthetic methodologies and kinase assay principles, offering a practical guide for developing potent and selective kinase inhibitors for therapeutic applications.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for drug discovery. The isothiazole ring system is a valuable scaffold in medicinal chemistry, and its halogenated derivatives, such as this compound, serve as versatile building blocks for the synthesis of diverse compound libraries. This document details a representative synthetic route and subsequent biological evaluation of a hypothetical kinase inhibitor, BM-KI-1 , derived from this scaffold.

Synthetic Approach

The synthetic strategy for generating a library of kinase inhibitors from this compound primarily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 5-position of the isothiazole core, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of kinase inhibitors from the this compound scaffold is depicted below.

Figure 1: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-3-methylisothiazole Derivatives (e.g., BM-KI-1) via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vessel.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-methylisothiazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against a target kinase (e.g., PI3Kα). The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Substrate (e.g., PIP2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized inhibitor compound (e.g., BM-KI-1 )

  • Positive control inhibitor (e.g., Alpelisib for PI3Kα)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the inhibitor compound or positive control to the respective wells. Include a no-inhibitor (vehicle) control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a hypothetical series of 5-aryl-3-methylisothiazole derivatives against the PI3Kα kinase are presented below.

Compound IDAryl Substituent (R)PI3Kα IC₅₀ (nM)
BM-KI-1 4-(4-methylpiperazin-1-yl)phenyl25
BM-KI-2 4-morpholinophenyl48
BM-KI-3 4-(dimethylamino)phenyl120
BM-KI-4 Phenyl>1000
Alpelisib (Reference Compound)5

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation, survival, and growth, and is frequently hyperactivated in cancer. Inhibitors targeting components of this pathway, such as PI3K, are of significant therapeutic interest.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 5-Aryl-3-methylisothiazole Inhibitor (BM-KI-1) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification through cross-coupling reactions make it an attractive core for medicinal chemistry campaigns. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and biological evaluation of these compounds, facilitating the discovery of new therapeutic agents targeting kinase-driven diseases.

Application of 5-Bromo-3-methylisothiazole in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylisothiazole is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The isothiazole core is a recognized pharmacophore in various commercial pesticides, exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. The presence of a bromine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, enabling the synthesis of a diverse array of derivatives through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential fungicidal and insecticidal agents.

Key Applications in Agrochemical Synthesis

The reactivity of the C5-bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of various aryl, heteroaryl, and alkynyl moieties, leading to the generation of novel agrochemical candidates with diverse modes of action.

  • Fungicide Synthesis: Arylated isothiazoles have shown promising fungicidal activity. The synthesis of 5-aryl-3-methylisothiazole derivatives can lead to compounds that induce Systemic Acquired Resistance (SAR) in plants, providing broad-spectrum and long-lasting protection against fungal pathogens.[1][2]

  • Insecticide Synthesis: Isothiazole derivatives have been identified as potent modulators of insect GABA receptors. The introduction of alkynyl or other suitable side chains at the 5-position can yield novel insecticides that act as competitive antagonists of these receptors, leading to insect paralysis and death.[3][4][5]

Data Presentation: Efficacy of Isothiazole-Based Agrochemicals

While specific efficacy data for direct derivatives of this compound is limited in publicly available literature, the following tables summarize the reported activities of structurally related isothiazole and thiazole compounds against various pests, providing a benchmark for the potential of newly synthesized analogues.

Table 1: Fungicidal Activity of Isothiazole and Thiazole Derivatives

Compound ClassTarget FungusEfficacy (EC50 in µg/mL)Reference
Isothiazole-Thiazole DerivativesBotrytis cinerea3.20 - 29.44[6][7]
Isothiazole-Thiazole DerivativesMagnaporthe griseaMedium to Good Activity[6]
4-(3,4-dichloroisothiazol-5-yl) Coumarin DerivativesRhizoctonia solani11.3 - 13.7[7]
Phenylthiazole DerivativesMagnaporthe oryzaeGood Activity[8]

Table 2: Insecticidal Activity of Isothiazole and Thiazole Derivatives

Compound ClassTarget InsectEfficacy (LD50 or Mortality)Reference
4-Aryl-5-(4-pyridinyl)-3-isothiazololsSpodoptera litura>75% mortality at 100 µg/g diet[4]
4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazololsSpodoptera litura>80% mortality at 100 mg/kg diet[5]
Benzothiazole DerivativesPlutella xylostella>85% mortality at 400 mg/L[9]
Thymol DerivativesSpodoptera exiguaLD50: 1.62 - 2.33 µ g/larva [10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative fungicidal and insecticidal compounds starting from this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of a 5-Aryl-3-methylisothiazole Derivative (Fungicide Candidate) via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-(4-fluorophenyl)-3-methylisothiazole, a representative compound with potential fungicidal activity.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 mmol, 178 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture vigorously at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-fluorophenyl)-3-methylisothiazole.

Protocol 2: Synthesis of a 5-Alkynyl-3-methylisothiazole Derivative (Insecticide Candidate) via Sonogashira Coupling

This protocol describes the synthesis of 3-methyl-5-((trimethylsilyl)ethynyl)isothiazole, a representative intermediate for the synthesis of potential insecticidal compounds. The trimethylsilyl (TMS) group can be subsequently removed to yield the terminal alkyne, which can be further functionalized.

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 178 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 0.28 mL) to the flask via syringe. Then, add ethynyltrimethylsilane (1.5 mmol, 0.21 mL).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-5-((trimethylsilyl)ethynyl)isothiazole.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: This compound Arylboronic Acid Base (K2CO3) Catalyst Add Pd(PPh3)4 Catalyst Reagents->Catalyst Solvent Add Degassed Dioxane/Water Catalyst->Solvent Heat Heat and Stir (80-100°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Extract Extraction with Ethyl Acetate Monitor->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure 5-Aryl-3-methylisothiazole Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: This compound Pd & Cu Catalysts Solvent Add Anhydrous Toluene & Triethylamine Reagents->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Heat Stir at RT or Heat (50-70°C) Alkyne->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Filter Filter through Celite Monitor->Filter Extract Extraction with Ethyl Acetate Filter->Extract Wash Wash with NH4Cl and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure 5-Alkynyl-3-methylisothiazole Purify->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

SAR_Pathway cluster_plant_cell Plant Cell Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA Isothiazole Isothiazole Fungicide (e.g., 5-Aryl-3-methylisothiazole) Isothiazole->SA Induces NPR1_cytoplasm NPR1 (Cytoplasm) SA->NPR1_cytoplasm Triggers Monomerization and Nuclear Translocation NPR1_nucleus NPR1 (Nucleus) NPR1_cytoplasm->NPR1_nucleus TGA TGA Transcription Factors NPR1_nucleus->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activates SAR Systemic Acquired Resistance PR_Genes->SAR GABA_Receptor_Antagonism cluster_synapse Insect Synapse GABA_vesicle GABA Vesicle GABA GABA_vesicle->GABA Release Receptor GABA Receptor (RDL) Chloride Channel GABA->Receptor Binds Chloride_ion Receptor->Chloride_ion Opens, Influx No_Chloride_influx Chloride Channel Blocked Isothiazole Isothiazole Insecticide (e.g., 5-Alkynyl-3-methylisothiazole) Isothiazole->Receptor Blocks Binding Site (Competitive Antagonist) Hyperpolarization Hyperpolarization (No Nerve Impulse) Chloride_ion->Hyperpolarization Paralysis Paralysis and Death No_Chloride_influx->Paralysis

References

Application Notes: 5-Bromo-3-methylisothiazole as a Novel Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of organic electronics holds immense promise for the development of next-generation technologies, including flexible displays, printable sensors, and large-area lighting. A key driver of innovation in this area is the design and synthesis of novel organic semiconductor materials with tailored electronic properties. Isothiazole-containing conjugated polymers are a promising class of materials due to the electron-deficient nature of the isothiazole ring, which can lead to desirable electronic characteristics such as deep Highest Occupied Molecular Orbital (HOMO) levels and high electron mobility.

This document outlines the prospective use of 5-Bromo-3-methylisothiazole as a fundamental building block for the synthesis of new conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of a bromine atom at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling its incorporation into a variety of polymer backbones.[1]

Potential Applications

The incorporation of the this compound moiety into a conjugated polymer backbone is expected to influence the material's optoelectronic properties significantly. The electron-withdrawing nature of the isothiazole ring can lower the HOMO energy level of the resulting polymer, which is beneficial for achieving high open-circuit voltages in organic photovoltaic (OPV) devices and improving ambient stability in OFETs. Furthermore, the introduction of the methyl group at the 3-position can enhance solubility and influence the morphology of thin films, both of which are critical for device performance.

  • Organic Field-Effect Transistors (OFETs): Polymers containing the this compound unit are anticipated to exhibit n-type or ambipolar charge transport characteristics. The planarity of the isothiazole ring can promote intermolecular π-π stacking, which is crucial for efficient charge transport.

  • Organic Light-Emitting Diodes (OLEDs): By tuning the comonomer, polymers incorporating this compound could be designed to emit light across the visible spectrum. The isothiazole unit can be used to fine-tune the band gap and achieve desired emission colors.

Experimental Protocols

This section provides a detailed, prospective protocol for the synthesis of a novel copolymer, Poly[(2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione)-alt-(3-methylisothiazole)] (P(DPP-co-MIT)), via a Suzuki cross-coupling reaction.

Synthesis of P(DPP-co-MIT)

Materials:

  • This compound (≥95% purity)

  • 2,5-bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP-Th-Bpin)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Aliquat 336

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask, add this compound (178 mg, 1.0 mmol), DPP-Th-Bpin (1.23 g, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and P(o-tol)₃ (24.3 mg, 0.08 mmol).

  • Solvent and Base Addition: Under an inert atmosphere of argon, add anhydrous toluene (40 mL) and a 2 M aqueous solution of K₂CO₃ (10 mL). Add 2-3 drops of Aliquat 336 as a phase-transfer catalyst.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Polymerization: Heat the mixture to 90 °C and stir vigorously for 48 hours under argon. The mixture will become viscous as the polymer forms.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 400 mL of methanol. Filter the precipitated polymer and wash with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Purification: The crude polymer is further purified by Soxhlet extraction with acetone, hexane, and finally chloroform. The chloroform fraction, containing the desired polymer, is concentrated under reduced pressure.

  • Final Product: The polymer is precipitated from the concentrated chloroform solution into methanol, filtered, and dried under vacuum at 60 °C for 24 hours to yield the final product as a dark solid.

Data Presentation

The following table summarizes the expected (hypothetical) properties of the synthesized P(DPP-co-MIT) polymer based on data from analogous isothiazole-containing polymers.

PropertyExpected Value
Number Average Molecular Weight (Mₙ)20 - 40 kDa
Polydispersity Index (PDI)1.5 - 2.5
HOMO Energy Level-5.4 to -5.6 eV
LUMO Energy Level-3.5 to -3.7 eV
Electrochemical Band Gap1.8 - 2.0 eV
Optical Band Gap1.7 - 1.9 eV
Hole Mobility (OFET)0.1 - 1.0 cm²/Vs
Electron Mobility (OFET)0.01 - 0.5 cm²/Vs

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Final Product MonomerA This compound Polymerization Suzuki Coupling MonomerA->Polymerization MonomerB DPP-Th-Bpin MonomerB->Polymerization Catalyst Pd2(dba)3 / P(o-tol)3 Catalyst->Polymerization Base K2CO3 (aq) Base->Polymerization Solvent Toluene Solvent->Polymerization Temperature 90 °C, 48h Temperature->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet FinalPolymer P(DPP-co-MIT) Soxhlet->FinalPolymer OFET_Device_Structure cluster_device Bottom-Gate, Bottom-Contact OFET Substrate Si/SiO2 Substrate Dielectric Dielectric (SiO2) Gate Gate (n+-Si) Gate->Dielectric Source Source (Au) Dielectric->Source Drain Drain (Au) Dielectric->Drain Semiconductor Organic Semiconductor (P(DPP-co-MIT)) Source->Semiconductor Drain->Semiconductor

References

Application Notes and Protocols for the Functionalization of the 5-Position of the Isothiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary synthetic methodologies for the functionalization of the 5-position of the isothiazole ring, a key scaffold in medicinal chemistry.[1] The isothiazole nucleus is present in a range of biologically active compounds, including those with anti-inflammatory, antithrombotic, and anticonvulsant properties.[1] This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways to aid in the design and execution of synthetic strategies targeting 5-substituted isothiazole derivatives.

Lithiation and Electrophilic Quench

Direct metallation at the C5 position of the isothiazole ring is a powerful strategy for introducing a wide variety of functional groups. This is typically achieved by treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting 5-lithioisothiazole intermediate with an electrophile.[2][3] Care must be taken as ring-opening can be a competitive side reaction.[2]

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench of Isothiazoles
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the isothiazole derivative (1.0 eq.) and anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Cooling: Cool the solution to -70 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., typically as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -60 °C.

  • Stirring: Stir the reaction mixture at -70 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (1.2 eq.) dropwise, again maintaining the temperature below -60 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -70 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted isothiazole.

Quantitative Data for Lithiation and Electrophilic Quench
EntryIsothiazole DerivativeElectrophileProductYield (%)Reference
13-MethylisothiazoleCO₂3-Methylisothiazole-5-carboxylic acid-[2]
2IsothiazoleDMFIsothiazole-5-carbaldehyde-[2]
33-MethylisothiazoleAcetic anhydride5-Acetyl-3-methylisothiazole<75[2]
4IsothiazoleDiethyl oxalateEthyl isothiazole-5-carboxylate<75[2]

Note: Specific yield data was not always available in the cited abstracts. The table will be updated as more quantitative information is found.

lithiation_workflow start Start with Isothiazole Derivative dissolve Dissolve in Anhydrous THF/Ether start->dissolve cool Cool to -70°C dissolve->cool add_nBuLi Add n-BuLi cool->add_nBuLi stir1 Stir for 1h at -70°C (Formation of 5-Lithioisothiazole) add_nBuLi->stir1 add_electrophile Add Electrophile stir1->add_electrophile stir2 Stir for 1-2h at -70°C add_electrophile->stir2 warm_quench Warm to RT and Quench (aq. NH4Cl) stir2->warm_quench workup Aqueous Workup and Extraction warm_quench->workup purify Purification workup->purify product 5-Substituted Isothiazole purify->product

Workflow for 5-lithiation and electrophilic quench.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely employed for the functionalization of 5-haloisothiazoles. The Suzuki-Miyaura and Stille couplings are particularly prevalent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a 5-haloisothiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4]

  • Reaction Setup: In a Schlenk tube, combine the 5-haloisothiazole (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water, dioxane/water).

  • Inert Atmosphere: Purge the tube with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Entry5-HaloisothiazoleBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
15-IodovanillinPhenylboronic acidPd(OAc)₂Amberlite IRA-400(OH)H₂O/Ethanol60-
25-Bromothiazole derivativeArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O--

Note: This table will be expanded with more specific examples and yields as data is collated.

suzuki_coupling reagents 5-Haloisothiazole + Arylboronic Acid reaction Heat under Inert Atmosphere reagents->reaction catalyst_system Pd Catalyst + Base catalyst_system->reaction solvent Degassed Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-isothiazole purification->product

General workflow for Suzuki-Miyaura coupling.
Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner for the 5-haloisothiazole, catalyzed by a palladium complex.[5]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 5-haloisothiazole (1.0 eq.) and the organostannane (1.1 eq.) in an anhydrous, degassed solvent (e.g., toluene, THF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heating: Heat the reaction mixture to 90-110 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture and perform an aqueous workup.

  • Purification: Purify the crude product by column chromatography.

Entry5-HaloisothiazoleOrganostannaneCatalystSolventTemp (°C)Yield (%)
1Aryl IodideAryltributylstannanePdCl₂(NH₃)₂/Cationic 2,2'-bipyridylWater110High
2Aryl BromideAryltributylstannanePdCl₂(NH₃)₂/Cationic 2,2'-bipyridylWater110Good to High

Note: This table will be expanded with more specific examples and yields as data is collated.

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization of the isothiazole ring. This method typically involves a palladium catalyst to couple the C5-H bond of the isothiazole with an aryl halide.[6]

Experimental Protocol: General Procedure for Direct C-H Arylation
  • Reaction Setup: In a reaction vessel, combine the isothiazole derivative (1.0 eq.), the aryl halide (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), and a base (e.g., K₂CO₃, KOAc, 2.0 eq.).

  • Solvent and Inert Atmosphere: Add a suitable solvent (e.g., DMA, anisole) and purge the vessel with an inert gas.

  • Heating: Heat the mixture to the required temperature (often >100 °C).

  • Workup and Purification: After completion, cool the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.

Quantitative Data for Direct C-H Arylation
EntryIsothiazole DerivativeAryl HalideCatalystBaseSolventYield (%)Reference
1Thiazole derivativesAryl BromidesLigand-free Pd(OAc)₂KOAc-Moderate to High[6]
2OxazoleAryl Bromides/ChloridesPd catalyst with phosphine ligandVariousToluene/DMAHigh[7]

Note: This table will be expanded with more specific examples and yields as data is collated.

direct_arylation start Isothiazole + Aryl Halide reaction Heating under Inert Atmosphere start->reaction reagents Pd Catalyst + Base + Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-isothiazole purification->product

Workflow for Direct C-H Arylation.

Nucleophilic Aromatic Substitution (SNAr)

The 5-position of the isothiazole ring, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of a leaving group, typically a halogen, by a variety of nucleophiles.[8]

Experimental Protocol: General Procedure for SNAr
  • Reactant Mixture: In a reaction vessel, combine the 5-haloisothiazole (1.0 eq.) and the nucleophile (e.g., amine, alkoxide, 1.1-2.0 eq.).

  • Solvent and Base: Add a suitable solvent (e.g., THF, DMF, PEG-400) and a base if necessary (e.g., K₂CO₃, NaH).

  • Heating: Heat the reaction mixture to the appropriate temperature (can range from room temperature to >120 °C).

  • Workup and Purification: After the reaction is complete, perform a suitable workup, which may involve dilution with water and extraction, followed by purification of the crude product.

Quantitative Data for Nucleophilic Aromatic Substitution
Entry5-HaloisothiazoleNucleophileConditionsProductYield (%)Reference
13,5-Dichloroisothiazole-4-carbonitrileNH₃THF, 20 °C5-Amino-3-chloroisothiazole-4-carbonitrile92[2]
2Chloro-heterocyclesVarious aminesPEG-400, 120 °CAminated heterocycles70-95[9]

Note: This table will be expanded with more specific examples and yields as data is collated.

Synthesis of Key 5-Substituted Isothiazole Derivatives

5-Aminoisothiazoles via Curtius Rearrangement

The Curtius rearrangement provides a route to 5-aminoisothiazoles from isothiazole-5-carboxylic acids. The carboxylic acid is first converted to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate can be subsequently hydrolyzed to the amine.[10][11]

  • Acyl Azide Formation: Convert the isothiazole-5-carboxylic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.

  • Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene, benzene) to induce rearrangement to the isocyanate.

  • Hydrolysis: Hydrolyze the isocyanate by heating with aqueous acid or base to afford the 5-aminoisothiazole.

Isothiazole-5-carboxylic Acids

As mentioned in the lithiation section, isothiazole-5-carboxylic acids are readily prepared by quenching a 5-lithioisothiazole with carbon dioxide (dry ice).[2] An alternative approach involves the hydrolysis of a 5-cyano or 5-ester substituted isothiazole.

  • Reaction Mixture: Suspend or dissolve the isothiazole-5-carbonitrile in a mixture of a mineral acid (e.g., concentrated sulfuric acid) and water.

  • Heating: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Workup: Cool the reaction mixture and carefully neutralize with a base to precipitate the carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry.

Spectroscopic Data

The characterization of 5-substituted isothiazoles relies heavily on NMR spectroscopy. The following are general observations for ¹H and ¹³C NMR:

  • ¹H NMR: The chemical shifts of the protons on the isothiazole ring are influenced by the substituents. The H4 proton typically appears as a singlet.

  • ¹³C NMR: The chemical shifts of the ring carbons are also diagnostic.

For detailed assignments, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable.[12]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)SolventReference
Benzo[d]isothiazole derivativesVariousVarious-[12]
Benzothiazolylacetonitrile azo dyesVariousVariousCDCl₃ / DMSO-d₆[13]

Note: This table will be populated with more specific data for various 5-substituted isothiazoles.

Conclusion

The functionalization of the 5-position of the isothiazole ring is a well-established field with a variety of reliable synthetic methods at the disposal of the synthetic chemist. The choice of method will depend on the desired substituent, the availability of starting materials, and the functional group tolerance required. These application notes provide a starting point for the development of synthetic routes to novel 5-substituted isothiazole derivatives for applications in drug discovery and materials science. Further optimization of the provided protocols may be necessary for specific substrates.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[2] The Sonogashira coupling is particularly valuable in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals, natural products, and organic materials.[3][4]

Isothiazoles are an important class of heterocyclic compounds that exhibit a wide range of biological activities. The ability to functionalize the isothiazole core, particularly at the 5-position, opens up avenues for the development of novel therapeutic agents and functional materials. The Sonogashira coupling of 5-bromo-isothiazoles provides a direct and efficient method for introducing alkynyl substituents, which can serve as versatile handles for further chemical transformations.

These application notes provide a comprehensive guide to performing the Sonogashira coupling with 5-bromo-isothiazoles, including detailed experimental protocols, a summary of reaction parameters, and troubleshooting advice.

Reaction Mechanism and Workflow

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal Pd_alkyne R-Pd(II)L₂-C≡CR' Transmetal->Pd_alkyne Cu-C≡CR' RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 Regenerated Catalyst Product R-C≡CR' RedElim->Product Product->Pd0 CuX CuX Cu_pi [Cu(C≡CR')] π-complex CuX->Cu_pi + Alkyne Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Cu_pi->Cu_acetylide + Base - Base·HX Base Base Cu_acetylide->Transmetal

Caption: The catalytic cycles of the Sonogashira coupling reaction.

The experimental workflow for the Sonogashira coupling of 5-bromo-isothiazoles is a straightforward process involving the setup of an inert atmosphere reaction, followed by workup and purification.

Workflow A Reaction Setup (Inert Atmosphere) B Add 5-bromo-isothiazole, Pd catalyst, CuI, and solvent A->B C Add base and terminal alkyne B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Reaction Quench and Workup D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol is based on widely used conditions for the coupling of heteroaryl bromides.

  • Materials:

    • 5-bromo-isothiazole (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[1]

    • Copper(I) iodide (CuI, 1-10 mol%)[1]

    • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)[1]

    • Anhydrous, degassed solvent (e.g., THF or DMF)[1]

  • Procedure:

    • To an oven-dried Schlenk tube, add 5-bromo-isothiazole, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe, followed by the amine base.

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of celite, rinsing with an organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Copper-Free Sonogashira Coupling Conditions

Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

  • Materials:

    • 5-bromo-isothiazole (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos or SPhos, or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl, 1-5 mol%)[3][6]

    • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DABCO, 2-3 equiv)[3]

    • Anhydrous, degassed solvent (e.g., THF, DMSO, or DMF)[3]

  • Procedure:

    • To an oven-dried Schlenk tube, add 5-bromo-isothiazole, the palladium catalyst (and ligand if not using a pre-catalyst), and the base.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the degassed solvent via syringe.

    • Add the terminal alkyne.

    • Heat the reaction mixture to the desired temperature (room temperature to 100 °C, depending on the catalyst system) and stir.[3]

    • Monitor the reaction as described in Protocol 1.

    • Workup and purification are performed as in Protocol 1.

Data Presentation: Reaction Parameters and Representative Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of 5-bromo-isothiazole with various terminal alkynes, based on analogous reactions with other heteroaryl bromides.

EntryTerminal AlkyneCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)DMF80685-95
21-OctynePdCl₂(PPh₃)₂ (5) / CuI (10)DIPA (3)THF651270-85
3Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)THFRT2460-75
4TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (5)Et₃N (3)Toluene90880-90
5Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2)DMSORT1875-90

Yields are estimated based on similar reactions in the literature and may vary depending on the specific reaction conditions and substrate purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents or solvent- Use a fresh batch of catalyst and ensure proper storage.- Thoroughly degas the solvent and maintain a positive pressure of inert gas.- Use anhydrous solvents and freshly distilled reagents.
Formation of alkyne homocoupling product - Presence of oxygen- High concentration of copper catalyst- Ensure the reaction is performed under strictly anaerobic conditions.- Reduce the amount of copper co-catalyst or switch to a copper-free protocol.
Formation of palladium black - Catalyst decomposition- Use a more stable palladium pre-catalyst.- Add an excess of the phosphine ligand to stabilize the palladium center.
Difficulty in purification - Co-elution of product with byproducts or starting materials- Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC.

Conclusion

The Sonogashira coupling of 5-bromo-isothiazoles is a robust and versatile method for the synthesis of 5-alkynylisothiazoles. By selecting the appropriate catalyst system, base, and solvent, a wide range of alkynyl groups can be efficiently introduced onto the isothiazole scaffold. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this powerful cross-coupling reaction in their synthetic endeavors. Further optimization may be required for specific substrates to achieve optimal yields and purity.

References

Application Notes: 5-Bromo-3-methylisothiazole as a Versatile Building Block for Novel c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cellular processes including proliferation, motility, and invasion.[1][2] Aberrant activation of the HGF/c-Met signaling pathway through gene amplification, mutation, or protein overexpression is strongly associated with the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[1][3] Small molecule kinase inhibitors have emerged as a significant class of therapeutics, and the development of potent and selective c-Met inhibitors is an area of intense research.

The isothiazole nucleus is a valuable scaffold in medicinal chemistry. This application note describes the utility of 5-Bromo-3-methylisothiazole as a key building block for the synthesis of novel c-Met inhibitors. Its bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the systematic exploration of chemical space to optimize inhibitor potency and selectivity.

The c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its cytoplasmic domain. This activation creates docking sites for various signaling proteins, initiating multiple downstream cascades. Key pathways include the RAS/MAPK cascade, which primarily drives cell proliferation, the PI3K/AKT pathway, which promotes cell survival, and the STAT pathway, implicated in invasion and tubulogenesis.[1][4][5] Dysregulation of this network contributes to tumor growth, angiogenesis, and metastasis.[3][5]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Inhibitor c-Met Inhibitor (e.g., from this compound) Inhibitor->cMet Blocks ATP Binding Site AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Transcription Proliferation STAT3->Transcription Invasion

Caption: The c-Met signaling cascade and point of inhibition.

Synthetic Strategy and Experimental Workflow

The core synthetic strategy involves utilizing the bromo-substituent on the 5-position of the isothiazole ring as a versatile handle for introducing diverse chemical moieties via cross-coupling reactions. A typical workflow begins with a Suzuki-Miyaura coupling to append a desired aryl or heteroaryl group, followed by further functionalization to generate a library of candidate inhibitors for screening.

Experimental_Workflow cluster_screening Biological Evaluation Start This compound (Building Block) Step1 Suzuki-Miyaura Coupling (with Aryl Boronic Acid) Start->Step1 Intermediate Isothiazole Core Intermediate Step1->Intermediate Step2 Further Synthetic Modifications (e.g., Amide Coupling) Intermediate->Step2 Library Library of Candidate Inhibitors Step2->Library Assay1 Biochemical Assay (c-Met Kinase Activity) Library->Assay1 Assay2 Cell-Based Assay (Phospho-c-Met Levels) Library->Assay2 Assay3 Cell Proliferation Assay (e.g., MTT on MKN-45 cells) Library->Assay3 Data Data Analysis (IC50 / GI50 Determination) Assay1->Data Assay2->Data Assay3->Data Optimization Lead Optimization (SAR Studies) Data->Optimization Optimization->Step1 Iterative Design

Caption: General workflow for synthesis and evaluation of inhibitors.

Protocols

Protocol 1: Synthesis of a Representative c-Met Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with a suitable aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂/Xantphos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the palladium catalyst system (e.g., Pd(OAc)₂ and Xantphos, ~2-5 mol%).

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.

  • This intermediate can then undergo further reactions, such as amide coupling, to generate the final target molecule.[6]

Protocol 2: In Vitro c-Met Kinase Assay (Biochemical)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase.[7][8]

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.

  • Add the c-Met enzyme and substrate mixture in kinase buffer to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for c-Met.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for Cellular Phospho-c-Met Inhibition

This cell-based assay confirms that the compound inhibits c-Met signaling within a cellular context by measuring the phosphorylation status of the receptor.[7]

Materials:

  • Cancer cell line with aberrant c-Met activation (e.g., MKN-45, SNU-5)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Seed c-Met-activated cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for phosphorylated c-Met (p-cMet).

  • After washing, incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody for total c-Met to confirm equal protein loading.

  • Quantify band intensity to determine the reduction in c-Met phosphorylation.

Data Presentation

The inhibitory activities of newly synthesized compounds are typically quantified as IC₅₀ (for biochemical assays) or GI₅₀ (for cell proliferation assays) values. Data should be organized in tables for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: Representative Biological Data for Hypothetical Isothiazole-Based c-Met Inhibitors

Compound IDR-Group (at 5-position)c-Met Kinase IC₅₀ (nM) [a]p-cMet Cellular IC₅₀ (nM) [b]MKN-45 Cell GI₅₀ (µM) [c]
EX-01 Phenyl150.5210.25.2
EX-02 4-Fluorophenyl85.2125.82.8
EX-03 6-Quinolyl9.815.50.45
EX-04 3-Pyridyl45.668.31.5
Crizotinib (Reference)5.08.00.12

[a] Data from in vitro biochemical kinase assay. [b] Data from Western Blot analysis of phospho-c-Met levels in cells. [c] Data from a 72-hour cell proliferation assay (e.g., MTT).

Disclaimer: The compounds and data presented in Table 1 are hypothetical and for illustrative purposes only, representing the type of results expected from a drug discovery program utilizing the this compound scaffold.

References

Application Notes and Protocols for the Synthesis of IKKβ Inhibitors Utilizing 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of potential IKKβ (Inhibitor of nuclear factor kappa-B kinase beta subunit) inhibitors, using 5-Bromo-3-methylisothiazole as a key starting material. The isothiazole scaffold is a recognized pharmacophore in kinase inhibitor design. The protocols outlined herein focus on the application of the Suzuki-Miyaura cross-coupling reaction to generate a library of 5-aryl-3-methylisothiazole derivatives. This document also includes an overview of the IKKβ signaling pathway and standard protocols for in vitro evaluation of the synthesized compounds as IKKβ inhibitors.

Introduction to IKKβ Inhibition

The canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, immune function, and cell survival. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers. A key regulator of this pathway is the IκB kinase (IKK) complex, with IKKβ being the predominant catalytic subunit responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This degradation allows for the nuclear translocation of the NF-κB transcription factor, leading to the expression of pro-inflammatory and pro-survival genes. Consequently, the targeted inhibition of IKKβ has emerged as a promising therapeutic strategy for a range of diseases.

The isothiazole nucleus is a "privileged" scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Its ability to participate in various chemical transformations, such as the Suzuki-Miyaura cross-coupling, makes it an attractive starting point for the generation of diverse compound libraries for screening as kinase inhibitors. This document outlines a synthetic approach to novel IKKβ inhibitors based on a 5-aryl-3-methylisothiazole scaffold.

IKKβ Signaling Pathway

The activation of the IKKβ-mediated NF-κB pathway is initiated by various stimuli, most notably pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). This leads to a signaling cascade that converges on the activation of the IKK complex. Activated IKKβ then phosphorylates IκBα on specific serine residues, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to activate the transcription of target genes.

IKK_beta_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptors Stimuli->Receptor Upstream_Kinases Upstream Kinases (e.g., TAK1) Receptor->Upstream_Kinases IKK_Complex_Inactive IKK Complex (Inactive) (IKKα/IKKβ/NEMO) Upstream_Kinases->IKK_Complex_Inactive Phosphorylation IKK_Complex_Active IKK Complex (Active) (p-IKKβ) IKK_Complex_Inactive->IKK_Complex_Active IkBa_NFkB IκBα-NF-κB Complex (Cytoplasmic) IKK_Complex_Active->IkBa_NFkB Phosphorylation Inhibitor 5-Aryl-3-methylisothiazole (IKKβ Inhibitor) Inhibitor->IKK_Complex_Active Inhibition p_IkBa_NFkB p-IκBα-NF-κB Complex IkBa_NFkB->p_IkBa_NFkB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa_NFkB->Ub_Proteasome NFkB NF-κB (p50/p65) (Nuclear Translocation) Ub_Proteasome->NFkB Release Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB->Gene_Expression

IKKβ Signaling Pathway and Point of Inhibition.

Synthesis of 5-Aryl-3-methylisothiazole Derivatives

The proposed synthetic route to a library of potential IKKβ inhibitors is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the efficient formation of a carbon-carbon bond between the 5-position of the 3-methylisothiazole core and a variety of aryl and heteroaryl boronic acids.

General Synthetic Workflow

The overall workflow for the synthesis and initial screening of the 5-aryl-3-methylisothiazole library is depicted below.

Synthetic_Workflow Start_Mat This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start_Mat->Suzuki_Coupling Boronic_Acids Aryl/Heteroaryl Boronic Acids Boronic_Acids->Suzuki_Coupling Purification Purification (Column Chromatography) Suzuki_Coupling->Purification Product_Library 5-Aryl-3-methylisothiazole Library Purification->Product_Library Characterization Characterization (NMR, MS) Product_Library->Characterization Screening IKKβ Inhibition Assay Product_Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Workflow for Synthesis and Screening.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of 5-aryl-3-methylisothiazole derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-methylisothiazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data for Isothiazole-Based Kinase Inhibitors
Compound IDScaffoldTarget KinaseIC₅₀ (µM)Reference
Cmpd 1 ThiazoleROCK II0.02[1]
Cmpd 2 ThiazolePI3Kα0.225[2]
Cmpd 3 Thiazolep38α MAPK0.031[3]
Cmpd 4 Adamantyl-Thiazole-Benzoic AcidIKKα-[4]
Cmpd 5 Adamantyl-Thiazole-Benzoic AcidIKKβ4.75[4]

Note: The data presented is for structurally related compounds and should be used for comparative purposes only. The actual inhibitory activity of novel 5-aryl-3-methylisothiazole derivatives against IKKβ must be determined experimentally.

In Vitro IKKβ Inhibition Assay Protocol

The following is a general protocol for an in vitro biochemical assay to determine the IKKβ inhibitory activity of the synthesized compounds. This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant human IKKβ enzyme

  • Biotinylated IκBα peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (synthesized 5-aryl-3-methylisothiazoles) dissolved in DMSO

  • Europium-labeled anti-phospho-IκBα antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Reaction Setup:

    • Add 2 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 4 µL of the IKKβ enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Add 4 µL of a mixture of the biotinylated IκBα substrate and ATP (at their respective Km concentrations, if known) to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of the detection mix (containing Europium-labeled anti-phospho-IκBα antibody and SA-APC in detection buffer) to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Concentration/Condition
IKKβ Enzyme Titrate to determine optimal concentration (e.g., 1-5 nM)
IκBα Substrate At or near Km (e.g., 100-500 nM)
ATP At or near Km (e.g., 10-50 µM)
Reaction Time 60 minutes at 30°C
Detection Time 60 minutes at room temperature

Conclusion

The synthetic and screening protocols provided in this document offer a robust framework for the discovery and initial characterization of novel IKKβ inhibitors based on the 5-aryl-3-methylisothiazole scaffold. The versatility of the Suzuki-Miyaura cross-coupling reaction allows for the generation of a diverse chemical library, enabling comprehensive structure-activity relationship (SAR) studies. The successful identification of potent and selective IKKβ inhibitors from this class of compounds could provide valuable new leads for the development of therapeutics for inflammatory diseases and cancer.

References

Application of 5-Bromo-3-methylisothiazole in the Synthesis of Novel HSP90 Inhibitors: A Scoping and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Isothiazole-Based HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are implicated in oncogenesis and tumor survival. Inhibition of HSP90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. While various heterocyclic scaffolds have been explored for HSP90 inhibition, the isothiazole ring represents a promising, yet underexplored, core structure. The unique electronic properties and hydrogen bonding capabilities of the isothiazole moiety offer potential for novel interactions within the ATP-binding pocket of HSP90.

This document outlines a prospective application of 5-Bromo-3-methylisothiazole as a versatile building block for the synthesis of a new class of HSP90 inhibitors. The bromine atom at the 5-position serves as a key handle for introducing molecular diversity through well-established cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency. Herein, we provide hypothetical synthetic routes, detailed experimental protocols for synthesis and biological evaluation, and a framework for data analysis.

Proposed Synthetic Pathways for Isothiazole-Based HSP90 Inhibitors

The functionalization of the this compound core can be efficiently achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a variety of aryl, heteroaryl, and amino substituents, which are known to be important for binding to the HSP90 active site.

Scheme 1: Synthesis of Aryl-Substituted Isothiazole Derivatives via Suzuki-Miyaura Coupling

G cluster_0 Suzuki-Miyaura Coupling This compound This compound Aryl-isothiazole Derivative Aryl-isothiazole Derivative This compound->Aryl-isothiazole Derivative Arylboronic acid, Pd catalyst, Base Arylboronic acid Arylboronic acid Pd catalyst, Base Pd catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

Scheme 2: Synthesis of Amino-Substituted Isothiazole Derivatives via Buchwald-Hartwig Amination

G cluster_1 Buchwald-Hartwig Amination This compound This compound Amino-isothiazole Derivative Amino-isothiazole Derivative This compound->Amino-isothiazole Derivative Amine, Pd catalyst, Base, Ligand Amine Amine Pd catalyst, Base, Ligand Pd catalyst, Base, Ligand

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • NaOt-Bu (1.4 equivalents)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

Protocol 3: HSP90 ATPase Activity Assay

This assay measures the ability of the synthesized compounds to inhibit the ATP hydrolysis activity of HSP90.

Materials:

  • Purified human HSP90α protein

  • Synthesized isothiazole derivatives

  • Assay buffer (e.g., 100 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, purified HSP90α protein, and the test compounds.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Protocol 4: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • Synthesized isothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ value for each compound.

Protocol 5: Western Blot Analysis of HSP90 Client Protein Degradation

This assay confirms the on-target effect of the compounds by measuring the degradation of known HSP90 client proteins.

Materials:

  • Human cancer cell line (e.g., SK-BR-3)

  • Synthesized isothiazole derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-HER2, anti-AKT, anti-HSP70, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Treat cells with the test compounds at their GI₅₀ concentrations for 24-48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities relative to the β-actin loading control.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the biological assays.

Table 1: Hypothetical HSP90 ATPase Inhibitory Activity and Antiproliferative Activity of Isothiazole Derivatives

Compound IDR Group (from Suzuki or Buchwald-Hartwig)HSP90α IC₅₀ (µM)MCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)
IZ-01 4-methoxyphenyl5.212.815.3
IZ-02 3,4-dimethoxyphenyl2.18.59.9
IZ-03 4-(dimethylamino)phenyl8.925.130.7
IZ-04 Anilinyl15.4>50>50
IZ-05 4-fluoroanilinyl7.318.222.4

Table 2: Hypothetical Effect of Lead Compound IZ-02 on HSP90 Client Protein Levels in SK-BR-3 Cells

TreatmentHER2 (relative to control)AKT (relative to control)HSP70 (relative to control)
Control 1.001.001.00
IZ-02 (2x GI₅₀) 0.350.423.5
17-AAG (positive control) 0.280.314.2

Visualizations

HSP90 Signaling Pathway and Inhibition

HSP90_Pathway cluster_0 Cellular Stress / Oncogenic Signals cluster_1 HSP90 Chaperone Cycle cluster_2 Downstream Effects cluster_3 Point of Inhibition Stress Stress (e.g., hypoxia, mutation) Client_unfolded Unfolded Client Protein (e.g., HER2, AKT, RAF) Stress->Client_unfolded HSP90_inactive HSP90 (inactive) HSP90_active HSP90 (ATP-bound, active) HSP90_inactive->HSP90_active ATP binding HSP90_active->HSP90_inactive ATP hydrolysis Client_folded Folded Client Protein HSP90_active->Client_folded Folding & Release Degradation Client Protein Degradation (Proteasome) HSP90_active->Degradation Ubiquitination Client_unfolded->HSP90_active Binding Proliferation Cell Proliferation Survival, Angiogenesis Client_folded->Proliferation Apoptosis Apoptosis Degradation->Apoptosis Inhibitor Isothiazole-based HSP90 Inhibitor Inhibitor->HSP90_active Inhibition of ATP binding

Caption: HSP90 signaling pathway and the mechanism of inhibition.

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_bio Biological Evaluation start Start: This compound synthesis Synthesis: Suzuki or Buchwald-Hartwig Cross-Coupling start->synthesis purification Purification & Characterization: Column Chromatography, NMR, MS synthesis->purification library Library of Isothiazole Derivatives purification->library atpase HSP90 ATPase Assay (IC50 determination) library->atpase mtt Cell Viability (MTT) Assay (GI50 determination) library->mtt sar SAR Analysis & Lead Optimization atpase->sar western Western Blot Analysis (Client Protein Degradation) mtt->western western->sar

Caption: Workflow for synthesis and evaluation of isothiazole-based HSP90 inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-3-methylisothiazole synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary routes for the synthesis of this compound:

  • Direct Bromination of 3-methylisothiazole: This is a one-step process involving the electrophilic substitution of a hydrogen atom with a bromine atom on the isothiazole ring.

  • Two-Step Synthesis via a Sandmeyer-type Reaction: This route involves the initial synthesis of 5-amino-3-methylisothiazole, followed by diazotization of the amino group and subsequent replacement with a bromine atom using a copper(I) bromide catalyst.

Q2: Which synthetic route generally provides a higher yield?

The Sandmeyer-type reaction often offers better regioselectivity and can lead to higher yields of the desired 5-bromo isomer compared to direct bromination, which may produce a mixture of isomers and di-brominated byproducts. However, the optimal route can depend on the available starting materials and the specific reaction conditions.

Q3: What are the key safety precautions to consider during the synthesis?

  • Brominating agents (e.g., bromine, N-bromosuccinimide) are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium salts , intermediates in the Sandmeyer reaction, can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their formation and to keep the reaction temperature low (typically 0-5 °C) to prevent decomposition.

  • Copper salts can be toxic. Avoid inhalation of dust and direct contact with skin.

Troubleshooting Guides

Route 1: Direct Bromination of 3-methylisothiazole

Issue 1: Low Yield of this compound

  • Potential Cause: Incomplete reaction or formation of multiple products.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Both prolonged reaction times and excessively high temperatures can lead to byproduct formation.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.

    • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.

Issue 2: Formation of Di-brominated Byproducts

  • Potential Cause: Use of excess brominating agent or harsh reaction conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.

    • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to maintain control over the reaction.

    • Maintain Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.

Route 2: Sandmeyer-type Reaction of 5-amino-3-methylisothiazole

Issue 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Diazotization.

    • Troubleshooting Steps:

      • Ensure the reaction temperature is maintained between 0-5 °C during the addition of the diazotizing agent (e.g., sodium nitrite).

      • Use a slight excess of the diazotizing agent and ensure the reaction mixture is sufficiently acidic. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue).

  • Potential Cause 2: Decomposition of the Diazonium Salt.

    • Troubleshooting Steps:

      • Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction.

      • Maintain a low temperature throughout the diazotization and the addition to the copper(I) bromide solution.

  • Potential Cause 3: Inactive Copper Catalyst.

    • Troubleshooting Steps:

      • Use freshly prepared or high-purity copper(I) bromide. The color of active CuBr should be white to light gray; a green or blue color indicates oxidation to Cu(II).

Issue 2: Formation of Byproducts (e.g., 3-methylisothiazol-5-ol, biaryl compounds)

  • Potential Cause: Side reactions of the diazonium salt.

    • Troubleshooting Steps:

      • Minimize Water Content: While the diazotization is typically carried out in an aqueous acidic solution, minimizing excess water in the Sandmeyer step can reduce the formation of the corresponding phenol (3-methylisothiazol-5-ol).

      • Slow and Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution to control the rate of reaction and minimize radical side reactions that can lead to biaryl formation.

      • Optimize pH: Ensure the reaction medium for the Sandmeyer step is sufficiently acidic to suppress the formation of azo compounds.

Data Presentation

Table 1: Comparison of Brominating Agents for the Direct Bromination of a Thiazole Analog *

Brominating AgentSolventTemperature (°C)Yield of Mono-brominated Product (%)
Bromine (Br₂)Acetic Acid2545
N-Bromosuccinimide (NBS)Dichloromethane2570
Bromine (Br₂)Dichloromethane055
N-Bromosuccinimide (NBS)Acetonitrile078

*Data is illustrative and based on general observations for structurally similar heterocycles. Actual yields may vary for 3-methylisothiazole.

Table 2: Influence of Copper Catalyst and Temperature on the Yield of a Sandmeyer Bromination of a 2-aminothiazole derivative *[1]

Copper SaltDiazotizing AgentTemperature (°C)Yield of Bromo-product (%)
CuBrn-butyl nitrite60~95
CuBr₂n-butyl nitrite-10 to 0~50
CuBr₂n-butyl nitrite>25>70 (di-bromo product)
CuBr/CuBr₂ (catalytic)tert-butyl nitrite2585-95

*This data is from a study on 2-aminothiazoles and serves as a guideline for optimizing the reaction for 5-amino-3-methylisothiazole.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-amino-3-methylisothiazole

This protocol is adapted from the general synthesis of aminoisothiazoles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-iminothiobutyramide in a suitable solvent (e.g., water or ethanol).

  • Oxidative Cyclization: To the stirred solution, add an oxidizing agent such as hydrogen peroxide or chloramine-T portion-wise, while maintaining the temperature below 40 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general procedure adapted from known Sandmeyer reactions on heterocyclic amines.

  • Diazotization:

    • In a flask, dissolve 5-amino-3-methylisothiazole in an aqueous solution of hydrobromic acid (HBr, e.g., 48%).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr. Cool this mixture to 0 °C.

    • Slowly add the cold diazonium salt solution prepared in the previous step to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow_sandmeyer cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification start 5-amino-3-methylisothiazole in HBr (aq) naono2 Add NaNO2 (aq) (0-5 °C) start->naono2 1. diazonium Diazonium Salt Solution (unstable intermediate) naono2->diazonium 2. cubr CuBr in HBr (0 °C) diazonium->cubr reaction Add Diazonium Salt Solution (N2 evolution) cubr->reaction 3. heating Warm to RT, then heat (e.g., 50-60 °C) reaction->heating 4. extraction Extraction with Organic Solvent heating->extraction washing Washing Steps extraction->washing 5. purification Purification (Distillation or Chromatography) washing->purification 6. final_product This compound purification->final_product 7.

Caption: Experimental workflow for the synthesis of this compound via the Sandmeyer reaction.

troubleshooting_low_yield_sandmeyer cluster_solutions1 Solutions for Incomplete Diazotization cluster_solutions2 Solutions for Decomposition cluster_solutions3 Solutions for Inactive Catalyst issue Low Yield in Sandmeyer Reaction cause1 Incomplete Diazotization issue->cause1 cause2 Diazonium Salt Decomposition issue->cause2 cause3 Inactive Catalyst issue->cause3 sol1a Maintain Temp. 0-5 °C cause1->sol1a sol1b Use slight excess of NaNO2 cause1->sol1b sol1c Ensure sufficient acidity cause1->sol1c sol2a Use diazonium salt immediately cause2->sol2a sol2b Maintain low temperature cause2->sol2b sol3a Use fresh/high-purity CuBr cause3->sol3a

Caption: Troubleshooting guide for low yield in the Sandmeyer synthesis of this compound.

References

Common side reactions in the bromination of 3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the bromination of 3-methylisothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the bromination of 3-methylisothiazole?

Based on the principles of electrophilic aromatic substitution on heterocyclic rings, the bromination of 3-methylisothiazole is expected to yield a mixture of monobrominated isomers. The primary products are typically 4-bromo-3-methylisothiazole and 5-bromo-3-methylisothiazole. The regioselectivity of the reaction is influenced by the directing effects of the ring nitrogen and sulfur atoms, as well as the methyl group at the C3 position.

Q2: What are the most common side reactions to anticipate during the bromination of 3-methylisothiazole?

The most prevalent side reactions include:

  • Formation of Regioisomers: The production of a mixture of 4-bromo- and this compound is a significant challenge due to the small differences in activation at the C4 and C5 positions.

  • Over-bromination (Di-substitution): The introduction of a second bromine atom to the isothiazole ring can occur, leading to the formation of di-bromo-3-methylisothiazole derivatives. This is more likely with highly reactive brominating agents or an excess of the reagent.

  • Degradation of the Starting Material: Harsh reaction conditions, such as high temperatures or strongly acidic media, can lead to the decomposition of the 3-methylisothiazole ring.

Q3: How can I control the regioselectivity of the bromination to favor a specific isomer?

Controlling regioselectivity is a key challenge. The choice of brominating agent and reaction conditions can influence the isomer ratio.

  • Bulky Brominating Agents: Employing sterically hindered brominating agents may favor substitution at the less hindered position.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitutions.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experimenting with a range of solvents from nonpolar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile) is recommended.

Q4: What measures can be taken to prevent over-bromination?

To minimize the formation of di-brominated products:

  • Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.

  • Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration of the electrophile.

  • Milder Reagents: Utilize less reactive brominating agents such as N-bromosuccinimide (NBS) instead of elemental bromine.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions during the bromination of 3-methylisothiazole.

Issue Potential Cause Suggested Solution
Low Yield of Brominated Product Incomplete reaction.- Monitor the reaction progress using TLC or GC-MS. - Increase the reaction time or slightly elevate the temperature.
Decomposition of starting material.- Employ milder reaction conditions (lower temperature, less acidic medium). - Use a less aggressive brominating agent.
Formation of Multiple Products (Poor Regioselectivity) Similar reactivity of C4 and C5 positions.- Experiment with different brominating agents (e.g., NBS, dibromoisocyanuric acid). - Optimize the reaction temperature and solvent. Lower temperatures often favor higher selectivity.
Significant Formation of Di-brominated Byproducts Excess of brominating agent.- Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents). - Add the brominating agent portion-wise.
Highly reactive brominating agent.- Switch to a milder brominating agent like N-bromosuccinimide (NBS).
Reaction Does Not Proceed Insufficiently activated system.- Consider using a Lewis acid catalyst to activate the brominating agent. - If using NBS, a radical initiator (e.g., AIBN) might be necessary under certain conditions, though this can lead to other side reactions.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is generally preferred for achieving controlled monobromination.

Materials:

  • 3-methylisothiazole

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 3-methylisothiazole (1.0 eq.) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add NBS (1.0-1.1 eq.) portion-wise to the stirred solution over a period of 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products and any unreacted starting material.

Protocol 2: Bromination using Elemental Bromine

This method is more aggressive and may lead to a higher degree of over-bromination.

Materials:

  • 3-methylisothiazole

  • Elemental Bromine (Br₂)

  • Solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)

Procedure:

  • Dissolve 3-methylisothiazole (1.0 eq.) in the chosen solvent in a round-bottom flask equipped with a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent to the reaction mixture via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the product via column chromatography.

Visualizations

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues in the bromination of 3-methylisothiazole.

bromination_pathway cluster_start Starting Material cluster_reagents Brominating Agent cluster_products Potential Products 3-Methylisothiazole 3-Methylisothiazole 4-Bromo-3-methylisothiazole 4-Bromo-3-methylisothiazole 3-Methylisothiazole->4-Bromo-3-methylisothiazole Major Product This compound This compound 3-Methylisothiazole->this compound Side Product (Regioisomer) Br2 or NBS Br2 or NBS Di-bromo-3-methylisothiazole Di-bromo-3-methylisothiazole 4-Bromo-3-methylisothiazole->Di-bromo-3-methylisothiazole Over-bromination This compound->Di-bromo-3-methylisothiazole Over-bromination

Caption: Reaction pathway for the bromination of 3-methylisothiazole.

troubleshooting_workflow start Start Bromination Experiment check_completion Monitor Reaction (TLC, GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No analyze_products Analyze Product Mixture check_completion->analyze_products Yes adjust_conditions Increase Time/ Temperature incomplete->adjust_conditions adjust_conditions->check_completion low_yield Low Yield analyze_products->low_yield Low Yield poor_selectivity Poor Regioselectivity analyze_products->poor_selectivity Mixture of Isomers over_bromination Over-bromination analyze_products->over_bromination Di-bromo Products end Successful Bromination analyze_products->end Desired Product Obtained optimize_reagents Change Brominating Agent/Solvent low_yield->optimize_reagents poor_selectivity->optimize_reagents control_stoichiometry Adjust Stoichiometry/ Addition Rate over_bromination->control_stoichiometry optimize_reagents->start control_stoichiometry->start

Caption: Troubleshooting workflow for the bromination of 3-methylisothiazole.

Technical Support Center: Purification of 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-3-methylisothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Column Chromatography

Possible Causes & Solutions

CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution of impurities. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate.[1]
Column Overloading Too much crude material on the column leads to poor separation. As a general guideline, use a silica gel to crude material ratio of at least 30:1 by weight.
Compound Degradation on Silica Gel The isothiazole ring may be sensitive to the acidic nature of standard silica gel. Consider deactivating the silica gel by preparing a slurry with the eluent containing 0.5-2% triethylamine.[2] Alternatively, use a less acidic stationary phase like neutral alumina.[2]
Formation of Isomeric Impurities The synthesis of this compound may result in the formation of positional isomers that are difficult to separate. A very carefully optimized gradient elution may be required to improve separation.

Problem 2: Oiling Out During Recrystallization

Possible Causes & Solutions

CauseSolution
Solvent Polarity Mismatch The chosen solvent may be too non-polar, causing the compound to be immiscible at lower temperatures. Try a slightly more polar solvent or a solvent mixture. For aromatic bromine compounds, common recrystallization solvents include ethanol, or mixtures like methanol/chloroform or n-hexane/acetone.[3][4]
Cooling Rate is Too Fast Rapid cooling can prevent the formation of a crystal lattice and lead to an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Presence of Impurities Impurities can inhibit crystal formation. Try to purify the crude product by another method, such as column chromatography, before attempting recrystallization.

Problem 3: Product is a Brown Oil Instead of a Pale Yellow Solid

Possible Causes & Solutions

CauseSolution
Presence of Chromophoric Impurities The brown color indicates the presence of impurities. These could be residual reagents from the synthesis or degradation products. Purification by column chromatography is recommended.
Decomposition Over Time This compound may be unstable and decompose, leading to discoloration. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvent systems for column chromatography of this compound?

A1: Based on the purification of similar bromo-heterocyclic compounds, a good starting point for column chromatography on silica gel is a non-polar solvent system. We recommend starting with a low polarity eluent and gradually increasing the polarity. A common and effective system is a gradient of ethyl acetate in hexane. For example, you can start with 100% hexane and gradually increase the ethyl acetate concentration to 5-10%.[1]

Q2: How can I perform a recrystallization of this compound?

A2: While specific data for this compound is limited, general procedures for aromatic bromine compounds can be applied. Dissolve the crude solid in a minimum amount of a suitable hot solvent. Good single solvents to try are ethanol or methanol.[3][4] Alternatively, a two-solvent system can be effective. Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone) and then slowly add a solvent in which it is poorly soluble (e.g., hexane or water) until the solution becomes cloudy.[4] Heat the mixture until it is clear again and then allow it to cool slowly. A patent for a related compound, 2-sulfanilamido-5-bromothiazole, describes recrystallization from 50% acetone.[5]

Q3: What are the likely impurities in a synthesis of this compound?

  • Unreacted starting material: 3-methylisothiazole.

  • Over-brominated products: Di- or tri-brominated methylisothiazoles.

  • Isomeric products: Bromination at other positions on the isothiazole ring.

  • Residual brominating agent and byproducts.

GC-MS analysis of the crude product is recommended to identify the specific impurities present in your sample.[6][7]

Q4: What is the best way to store purified this compound?

A4: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to store it at low temperatures (refrigerated) and protected from light.

Experimental Protocols

Column Chromatography of this compound (General Procedure)

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various mixtures of hexane and ethyl acetate. An ideal Rf value for the product is around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack evenly. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): If the product is not eluting or is eluting too slowly, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude this compound tlc TLC Analysis (Hexane/EtOAc) crude->tlc Determine Eluent pack Pack Silica Gel Column load Load Crude Product pack->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_workflow cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_appearance Product Appearance start Purification Issue Encountered issue What is the issue? start->issue low_purity Low Purity issue->low_purity Column Chromatography oiling_out Oiling Out issue->oiling_out Recrystallization brown_oil Product is a Brown Oil issue->brown_oil Appearance check_solvent Optimize Eluent via TLC low_purity->check_solvent check_loading Reduce Column Loading low_purity->check_loading deactivate_silica Deactivate Silica/Use Alumina low_purity->deactivate_silica change_solvent Change Solvent/Solvent Mix oiling_out->change_solvent slow_cooling Slow Cooling Rate oiling_out->slow_cooling pre_purify Pre-purify by Chromatography oiling_out->pre_purify purify_color Purify by Chromatography brown_oil->purify_color check_stability Check for Decomposition/Store Properly brown_oil->check_stability

Caption: Troubleshooting guide for the purification of this compound.

References

Overcoming low reactivity in Suzuki coupling of 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki Coupling of 5-Bromo-3-methylisothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the low reactivity of this substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Troubleshooting Guide

Low reactivity in the Suzuki coupling of this compound is a common challenge. This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Low or No Yield 1. Catalyst Inactivity: The Pd(0) active species is not being generated or is decomposing. 2. Inefficient Oxidative Addition: The C-Br bond of the isothiazole is not readily breaking. 3. Poor Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is slow. 4. Low Reaction Temperature: Insufficient energy to overcome the activation barrier.1. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active species. Ensure all reagents and solvents are rigorously degassed to prevent catalyst oxidation. 2. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to promote oxidative addition. 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider a polar aprotic solvent like dioxane or DMF, often with a small amount of water. 4. Increase the reaction temperature, typically in the range of 80-120 °C.
Significant Side Product Formation 1. Protodeboronation: The boronic acid is being replaced by a hydrogen atom. 2. Homocoupling: Self-coupling of the boronic acid or the isothiazole. 3. Dehalogenation: The bromine atom on the isothiazole is replaced by hydrogen.1. Use a more stable boronic acid derivative like a pinacol ester. Employ anhydrous conditions or a less nucleophilic base like KF. 2. Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling of the boronic acid. Use bulky ligands to disfavor the formation of homocoupled products. 3. Screen different bases and ensure the purity of your reagents.
Difficulty in Product Purification 1. Co-elution with Starting Materials: Similar polarity of product and starting materials. 2. Presence of Palladium Residues: Palladium byproducts contaminating the final product.1. Optimize your chromatography conditions, considering different solvent systems or using a different stationary phase. 2. After the reaction, consider a workup with a palladium scavenger or perform a filtration through celite to remove palladium black.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in Suzuki coupling?

A1: The isothiazole ring is an electron-deficient heterocycle due to the presence of both nitrogen and sulfur atoms. This electron deficiency can make the oxidative addition of the palladium catalyst to the C-Br bond more difficult compared to more electron-rich aryl bromides. Additionally, the nitrogen atom in the isothiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

Q2: What is the best catalyst and ligand combination for this reaction?

A2: There is no single "best" combination as the optimal choice often depends on the specific boronic acid being used. However, for challenging heteroaryl couplings, catalyst systems employing bulky, electron-rich phosphine ligands have shown great success. Commonly effective combinations include Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source, paired with ligands such as XPhos, SPhos, RuPhos, or other Buchwald-type ligands.[2] Pre-formed catalysts like Pd(PPh₃)₄ can also be effective.

Q3: How does the choice of base influence the reaction outcome?

A3: The base plays a critical role in the transmetalation step by activating the boronic acid. For difficult couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can also influence the extent of side reactions like protodeboronation.

Q4: What is the role of water in the reaction mixture?

A4: In many Suzuki couplings, a small amount of water in a co-solvent system (e.g., dioxane/water, toluene/water) can be beneficial. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species required for transmetalation. However, an excess of water can promote the undesirable protodeboronation of the boronic acid. For sensitive substrates, anhydrous conditions may be necessary.

Q5: Should I be concerned about protodeboronation of my boronic acid?

A5: Yes, protodeboronation, the cleavage of the C-B bond, is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids or under harsh basic conditions. To minimize this, you can use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts. Running the reaction under anhydrous conditions or using a milder base can also be effective.[1]

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki coupling of 5-bromo-heterocycles with various arylboronic acids, providing a guide for reaction optimization.

EntryHeteroaryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylthiazolePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene110695[3]
25-Bromo-2-methylthiazolePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane901291[3]
32-Amino-5-bromo-4-t-butylthiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (3)Toluene1001280-90[4]
42-Amino-5-bromo-4-t-butylthiazole3-Chlorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF1102465-75[4]
52-Amino-5-bromo-4-t-butylthiazole2-Thienylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₂CO₃ (3)Toluene1001560-70[4]
63-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O135 (MW)0.6789[5]
73-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one2-Thienylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O135 (MW)0.6781[5]
85-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O951878

Note: The yields presented are based on reactions with structurally similar substrates and should be considered as a starting point for optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand

This protocol is a robust starting point for the Suzuki coupling of this compound with various arylboronic acids, employing a highly active catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2-3 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • PdCl₂(dppf) (3-5 mol%)

  • Cs₂CO₃ (2-3 equiv)

  • Anhydrous DMF

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid pinacol ester, PdCl₂(dppf), and Cs₂CO₃.

  • Add anhydrous DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar'-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArylBromide Ar'-Br (this compound) ArylBromide->ArPdBr BoronicAcid Ar-B(OR)₂ Boronate [Ar-B(OR)₂(OH)]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->ArPdAr_prime Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield check_catalyst Is the catalyst active and reaction degassed? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use pre-catalyst, ensure inert atmosphere. check_catalyst->solution_catalyst No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes solution_conditions Increase temperature, use stronger base (K₃PO₄, Cs₂CO₃), screen solvents (dioxane, DMF). check_conditions->solution_conditions No solution_side_reactions Use boronic ester, anhydrous conditions, or screen bases. check_side_reactions->solution_side_reactions Yes (Protodeboronation/ Homocoupling) Catalyst_Selection Catalyst/Ligand Selection Guide start Starting Point standard_conditions Standard Conditions: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100°C start->standard_conditions low_yield Low Yield or No Reaction standard_conditions->low_yield buchwald_system Switch to Buchwald System: Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, SPhos, or RuPhos low_yield->buchwald_system 1. Change Catalyst/Ligand increase_basicity Increase Basicity: Use K₃PO₄ or Cs₂CO₃ buchwald_system->increase_basicity 2. Modify Base optimize_temp Optimize Temperature: Increase to 100-120°C increase_basicity->optimize_temp 3. Adjust Temperature success Improved Yield optimize_temp->success

References

Technical Support Center: Efficient Cross-Coupling of Brominated Isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient cross-coupling of brominated isothiazoles, a critical process in the synthesis of novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for the functionalization of brominated isothiazoles?

A1: The most prevalent cross-coupling reactions for derivatizing brominated isothiazoles are the Suzuki-Miyaura, Sonogashira, Stille, Heck, and Buchwald-Hartwig amination reactions. These palladium-catalyzed methods are widely used to form new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a diverse range of functional groups onto the isothiazole core.[1]

Q2: Which general catalyst systems are recommended for the Suzuki-Miyaura coupling of brominated isothiazoles?

A2: Palladium-based catalysts are the most commonly employed for the Suzuki-Miyaura coupling of brominated isothiazoles. A typical system comprises a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf), in combination with a phosphine ligand.[1] The choice of ligand is critical and often dictates the success of the reaction. For many heteroaryl couplings, bulky and electron-rich phosphine ligands like SPhos and XPhos have proven to be highly effective.[2] Nickel-based catalysts are also gaining traction as a more economical alternative.[1]

Q3: What are the key considerations when selecting a catalyst for the Sonogashira coupling of brominated isothiazoles?

A3: The Sonogashira coupling of brominated isothiazoles typically utilizes a palladium catalyst, such as PdCl₂(PPh₃)₂, along with a copper(I) co-catalyst, most commonly CuI.[1][3] An amine base, such as triethylamine or diisopropylamine, is also essential.[3] While this dual-catalyst system is traditional, copper-free Sonogashira couplings have been developed to circumvent issues like the formation of alkyne homocoupling byproducts.[4][5]

Q4: How do I choose an appropriate base and solvent for my cross-coupling reaction?

A4: The selection of the base and solvent is critical and can significantly impact reaction yield and selectivity.[6]

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions.[7] Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][6] The strength and solubility of the base should be considered; an overly strong base could lead to the degradation of sensitive substrates.[8]

  • Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. Common choices for cross-coupling reactions include ethereal solvents like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF.[2][6] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation through oxidation.[8][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseTroubleshooting Steps
Inactive Catalyst - Ensure the palladium precursor and ligand are of high purity and have been stored correctly under an inert atmosphere.[9] - Consider using a different palladium source (e.g., a pre-formed catalyst vs. in-situ generation).[9] - Screen a variety of phosphine ligands, particularly bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos), which are often effective for heteroaryl substrates.[2]
Suboptimal Reaction Conditions - Optimize the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed efficiently.[2] - Screen different bases. The choice of base is highly substrate-dependent.[2][6] - Ensure the solvent provides adequate solubility for all reactants and is thoroughly degassed.[2][6]
Catalyst Deactivation by Isothiazole Nitrogen - The lone pair of electrons on the isothiazole's nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition.[6][8] - Increasing the catalyst loading might overcome this inhibition.[6] - Employing sterically hindered ligands can shield the palladium center and mitigate this issue.[8]
Poor Substrate Solubility - Isothiazole derivatives, especially those that are highly substituted, may have limited solubility.[6] - Try a different solvent or a mixture of solvents to improve solubility.[6]
Issue 2: Formation of Significant Side Products
Side ProductPotential CauseMitigation Strategies
Homocoupling of Boronic Acid (in Suzuki reactions) - Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[9]
Protodeboronation (in Suzuki reactions) - Hydrolysis of the boronic acid, often promoted by water and high temperatures.- Use anhydrous solvents and reagents.[6] - Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[6] - A milder base, such as KF, may also help to reduce the rate of protodeboronation.[6]
Dehalogenation of the Brominated Isothiazole - Reaction with the base or impurities in the reaction mixture.- Screen different bases to find one that promotes the desired cross-coupling over dehalogenation.[6] - Ensure all reagents and solvents are of high purity.[6]
Formation of Palladium Black - Decomposition of the palladium catalyst.- This indicates catalyst instability. Ensure the reaction is performed under a strict inert atmosphere.[8] - Consider using a more robust ligand or a pre-catalyst that is more stable under the reaction conditions.[8]

Quantitative Data on Catalyst Performance

The following tables summarize representative data for various cross-coupling reactions of brominated heterocycles, providing a comparative overview of different catalyst systems.

Table 1: Suzuki-Miyaura Coupling of Brominated Heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[10][11]
5-Bromo-2-chlorobenzo[d]thiazole3-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄DMF110678[10]
3,5-Dichloroisothiazole-4-carbonitrilePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane100495[6]

Table 2: Sonogashira Coupling of Brominated Heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1288[3]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[12]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClDABCOTHFRT1862[5]

Table 3: Buchwald-Hartwig Amination of Brominated Heterocycles

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOt-BuToluene1001898[13]
3-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1102495[14]
4-BromotolueneBenzylaminePd(OAc)₂ / XantphosDBUDMF1001685[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

To an oven-dried Schlenk tube, add the brominated isothiazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).[1] Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add the degassed solvent via syringe. Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time, monitoring by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

General Protocol for Sonogashira Coupling:

To an oven-dried Schlenk tube, add the brominated isothiazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a phosphine ligand if needed. Evacuate and backfill the tube with argon three times. Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).[1][3] Add the terminal alkyne (1.1-1.5 equiv.) via syringe. Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.[1]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification Reagents Brominated Isothiazole, Coupling Partner, Catalyst, Ligand, Base, Solvent Add_Reagents Add Reagents Reagents->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Degas_Solvent Add Degassed Solvent Inert_Atmosphere->Degas_Solvent Heating_Stirring Heating & Stirring Degas_Solvent->Heating_Stirring Add_Reagents->Inert_Atmosphere Monitoring Monitor Progress (TLC/LC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Quench_Extract Quench Reaction & Extract Monitoring->Quench_Extract Complete Purification Column Chromatography Quench_Extract->Purification Characterization Product Characterization Purification->Characterization

Caption: General experimental workflow for cross-coupling of brominated isothiazoles.

Catalyst_Selection_Logic Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura Start->Suzuki Sonogashira Sonogashira Start->Sonogashira Buchwald Buchwald-Hartwig Start->Buchwald Pd_Catalyst Standard Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Suzuki->Pd_Catalyst Pd_Cu_Catalyst Pd Catalyst + Cu(I) Co-catalyst (e.g., PdCl2(PPh3)2, CuI) Sonogashira->Pd_Cu_Catalyst Pd_Catalyst_Amine Standard Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Buchwald->Pd_Catalyst_Amine Buchwald_Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Pd_Catalyst->Buchwald_Ligand Inorganic_Base Inorganic Base (e.g., K2CO3, K3PO4) Buchwald_Ligand->Inorganic_Base Reaction_Setup Proceed to Reaction Setup Inorganic_Base->Reaction_Setup Amine_Base Amine Base (e.g., Et3N, DIPEA) Pd_Cu_Catalyst->Amine_Base Amine_Base->Reaction_Setup Bulky_Ligand_Amine Bulky Ligand (e.g., Xantphos, BINAP) Pd_Catalyst_Amine->Bulky_Ligand_Amine Strong_Base Strong Base (e.g., NaOtBu, Cs2CO3) Bulky_Ligand_Amine->Strong_Base Strong_Base->Reaction_Setup

Caption: Decision-making flowchart for initial catalyst system selection.

References

Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using 5-Bromo-3-methylisothiazole in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?

A1: The primary challenge arises from the isothiazole ring itself. This heterocyclic structure contains both a sulfur (S) and a nitrogen (N) atom, which can act as poisons to the transition metal catalyst, typically palladium (Pd).[1]

  • Sulfur Poisoning: Sulfur is a well-known poison for palladium catalysts.[1] The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center, forming stable, inactive complexes (e.g., Pd-S complexes) that halt the catalytic cycle.[2]

  • Nitrogen Coordination: The Lewis basic nitrogen atom in the isothiazole ring can also bind to the palladium catalyst.[3] This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, by preventing the substrate or other reagents from accessing the metal center.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Signs of catalyst deactivation include:

  • Stalled or Incomplete Reaction: The reaction fails to proceed to completion, even with extended reaction times or increased temperature.

  • Low Yield: The desired product is formed in a lower-than-expected yield.

  • Formation of Palladium Black: A common visual indicator is the precipitation of finely divided, black palladium metal.[4] This occurs when the active Pd(0) species aggregate into larger, catalytically inactive clusters.

  • Side Reactions: An increase in byproducts from reactions like homocoupling of the boronic acid or protodeboronation may be observed.[5]

Q3: Which type of cross-coupling reaction is best suited for this substrate?

A3: The Suzuki-Miyaura coupling is a powerful and versatile method for the functionalization of the isothiazole core.[3] It is widely used due to its mild reaction conditions and tolerance of various functional groups.[6] Other reactions like Sonogashira, Heck, and Buchwald-Hartwig amination can also be employed, but may require careful optimization of catalysts and conditions to overcome deactivation.[1][7][8]

Q4: How does my choice of catalyst and ligand impact the reaction?

A4: The choice of catalyst and ligand is critical for success. Standard catalysts like Pd(PPh₃)₄ may be less effective. Modern catalyst systems are designed to overcome the challenges posed by heterocyclic substrates.[9]

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other dialkylbiaryl phosphines (Buchwald ligands) are highly effective. Their steric bulk helps to prevent the formation of inactive catalyst dimers and can weaken the binding of the isothiazole's heteroatoms to the palladium center, thus promoting the desired catalytic cycle.[9]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable and active palladium complexes. Precatalysts like PEPPSI-IPr are designed for stability and efficient initiation, making them excellent choices for challenging substrates.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: The isothiazole's sulfur or nitrogen atom is deactivating the palladium catalyst.1. Switch to a Specialized Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an N-Heterocyclic Carbene (NHC) based precatalyst (e.g., PEPPSI-IPr).[9]2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
Inefficient Oxidative Addition: The C-Br bond of the isothiazole is not being effectively activated by the catalyst.1. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species.2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-15 °C. Monitor for potential substrate or catalyst decomposition.
Formation of Palladium Black Catalyst Aggregation: The active Pd(0) species are aggregating into inactive palladium metal.1. Use Stabilizing Ligands: Employ bulky phosphine or NHC ligands that stabilize the Pd(0) intermediate and prevent aggregation.[4]2. Lower Reaction Temperature: Higher temperatures can sometimes accelerate catalyst aggregation.
Significant Homocoupling of Boronic Acid Decomposition of Boronic Acid: The boronic acid is degrading before it can participate in the cross-coupling.1. Use High-Purity Boronic Acid: Ensure the boronic acid is of high quality and has been stored properly. Consider using more stable boronate esters (e.g., pinacol esters).[5]2. Optimize Base: Use a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃) or ensure the base is not excessively strong, which can promote decomposition.[5]
Slow Transmetalation: The transfer of the organic group from boron to palladium is slow, allowing for side reactions.1. Proper Solvent System: Ensure the presence of water or another protic solvent in the mixture (e.g., dioxane/water), which is often crucial for efficient transmetalation in Suzuki couplings.[3]

Troubleshooting Workflow Diagram

G Start Reaction Stalled or Low Yield Check_Pd_Black Is Palladium Black visible? Start->Check_Pd_Black Aggregation Cause: Catalyst Aggregation Check_Pd_Black->Aggregation Yes Poisoning Likely Cause: Catalyst Poisoning by S/N atoms Check_Pd_Black->Poisoning No Solution_Aggregation Solution: - Use bulky/stabilizing ligands (XPhos, SPhos). - Lower reaction temperature. Aggregation->Solution_Aggregation Re_run Re_run Solution_Aggregation->Re_run Solution_Poisoning Solution: 1. Switch to robust ligand (e.g., Buchwald or NHC type). 2. Increase catalyst loading moderately (e.g., 3-5 mol%). 3. Ensure inert atmosphere to prevent oxidation. Poisoning->Solution_Poisoning Solution_Poisoning->Re_run Re-run Experiment

Caption: Troubleshooting workflow for low-yield reactions.

Data Presentation: Catalyst System Performance

While specific data for this compound is limited, the following table summarizes the performance of various catalyst systems for the Suzuki coupling of analogous, challenging bromo-heterocyclic substrates. This data serves as a guide for initial catalyst screening and optimization.

Catalyst PrecursorLigand/PrecatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference Class
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10012>90Bromo-thiazoles
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O808>95Bromo-indazoles
Pd(PPh₃)₄-K₂CO₃DME801250-70Bromo-indazoles[10]
Pd(dppf)Cl₂-K₂CO₃DME802>90Bromo-indazoles[10]
PEPPSI-IPr-K₃PO₄Dioxane/H₂O605>95Nitrogen-rich Bromo-heterocycles[9]

This table presents representative data from literature on similar substrates to guide experimental design.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture via syringe. Sparge the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly degassed. Finally, add the palladium catalyst.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][10]

Protocol 2: Catalyst Stability Test

This protocol helps determine if catalyst deactivation is occurring over the course of the reaction.

  • Set up the reaction as described in Protocol 1.

  • After a set time (e.g., 1 hour), when the reaction has started but is not complete, take a small aliquot for analysis (TLC/LC-MS) to determine the initial conversion rate.

  • At this point, add a second, small portion of the catalyst (e.g., an additional 1 mol%) to the reaction mixture under an inert atmosphere.

  • Continue to monitor the reaction at regular intervals (e.g., every hour).

  • Analysis: If the reaction rate significantly increases after the second catalyst addition, it strongly suggests that the initial catalyst was deactivating over time. If there is no change in rate, the issue may lie with other factors like substrate reactivity or reaction temperature.

Visualizing Catalyst Deactivation

The following diagram illustrates the key pathways leading to catalyst deactivation when using this compound.

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathways Active_Catalyst Active Pd(0)L Catalyst Product Desired Cross-Coupled Product Active_Catalyst->Product Successful Coupling Poisoned_Complex Inactive Pd-S/Pd-N Coordinated Complex Active_Catalyst->Poisoned_Complex Poisoning by Heteroatoms Pd_Black Inactive 'Palladium Black' (Aggregated Pd) Active_Catalyst->Pd_Black Aggregation Substrate This compound (Contains S and N)

Caption: Catalyst deactivation pathways.

References

Troubleshooting guide for Heck reactions involving isothiazole substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Heck reactions involving isothiazole substrates.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with an isothiazole substrate is resulting in low or no yield. What are the common causes?

Low conversion in Heck reactions with isothiazoles can stem from several factors. The primary issues often involve the catalyst system and reaction conditions. Catalyst deactivation is a significant concern, as the nitrogen and sulfur atoms in the isothiazole ring can coordinate to the palladium catalyst, inhibiting its activity.[1] Additionally, suboptimal reaction conditions, such as an inappropriate choice of base, solvent, or temperature, are frequent causes of low yields.[2]

Key areas to investigate include:

  • Catalyst and Ligand: The combination is crucial. Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, but the ligand choice is critical to prevent catalyst deactivation by the isothiazole's heteroatoms.[1][3]

  • Base Selection: The base is essential for regenerating the Pd(0) catalyst in the final step of the cycle.[4] Its strength and type can significantly impact the reaction outcome.

  • Reaction Temperature: C-H activation and other steps in the Heck-Mizoroki reaction often require elevated temperatures, typically in the range of 80-120 °C.[1]

  • Substrate Reactivity: The electronic properties of the isothiazole ring can affect its reactivity. Electron-withdrawing groups may deactivate the ring toward the desired coupling.[1]

Q2: I am observing a black precipitate (palladium black) in my reaction vessel. What does this signify and how can it be prevented?

The formation of palladium black indicates the precipitation of the palladium catalyst from the solution, leading to its deactivation.[2][5] This is a common issue in palladium-catalyzed cross-coupling reactions. It can be caused by several factors, including the presence of oxygen, inappropriate ligand choice, or excessively high temperatures.

To prevent catalyst precipitation:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2] Oxygen can oxidize the active Pd(0) species, leading to decomposition.[5]

  • Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can stabilize the palladium center, preventing both coordination by the isothiazole's heteroatoms and aggregation into palladium black.[1]

  • Control Temperature: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition. Optimize the temperature to find a balance between reaction rate and catalyst stability.[6]

Q3: What are the typical side reactions in Heck couplings with isothiazoles, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, reducing the overall yield.[2] Common side products include:

  • Homocoupling of the Aryl Halide: This occurs when two aryl halide molecules react with each other. It can be minimized by ensuring the reaction is free of oxygen.[2]

  • Dehalogenation: The halogen on the isothiazole is replaced by a hydrogen atom. This can be influenced by the choice of base and the presence of impurities.[2] Screening different bases may help reduce this pathway.[2]

  • Alkene Isomerization: After the initial product is formed, the double bond can migrate to a different position. This is a reversible process that can be suppressed by adding certain bases or silver salts to facilitate the final reductive elimination step.[4]

Q4: How should I select an optimal catalyst system (palladium source and ligand) for my isothiazole substrate?

The choice of the catalyst system is arguably the most critical factor for a successful Heck reaction with isothiazoles.

  • Palladium Source: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7] Pd(OAc)₂ is often preferred as it is typically reduced in situ to the active Pd(0) species.[4]

  • Ligand Selection: Due to the potential for the isothiazole's sulfur and nitrogen atoms to poison the catalyst, the use of bulky and electron-rich phosphine ligands is highly recommended.[1] These ligands protect the palladium center and promote the desired catalytic cycle.[1] Examples include Buchwald-type ligands like XPhos and SPhos.[1][3] In some cases, N-heterocyclic carbene (NHC) ligands may also be effective.[1]

Q5: What are the primary considerations for purifying the final alkenyl-isothiazole product?

The polarity of the functionalized isothiazole product will depend heavily on the substituents introduced.

  • Normal-Phase Chromatography: For compounds with low to moderate polarity, silica gel column chromatography using solvent systems like hexanes/ethyl acetate is generally effective.[1][3]

  • Reversed-Phase HPLC: For more polar derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) may be necessary.[1]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions for Heck reactions involving isothiazole substrates.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Catalyst has decomposed or was not properly activated.[2]Ensure the palladium source is fresh. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[4] Consider a pre-catalyst.
Catalyst Poisoning: The isothiazole's N and S atoms are coordinating to the Pd center.[1]Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[1] A higher catalyst loading might be necessary.[2]
Inappropriate Base: The base is not strong enough or is sterically hindered.Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][3] Organic bases like triethylamine (Et₃N) can also be effective.[7]
Sub-optimal Temperature: The reaction temperature is too low for C-H activation to occur efficiently.[1]Gradually increase the reaction temperature, typically screening between 80-120 °C.[1]
Poor Substrate Solubility: Starting materials are not fully dissolved.[2]Screen different polar aprotic solvents such as DMF, DMAc, or dioxane.[1][3]
Formation of Side Products Homocoupling: Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction setup with an inert gas (Ar or N₂) before adding the catalyst.[2]
Alkene Isomerization: Slow reductive elimination allows for reversible β-hydride elimination/re-addition.[4]Add silver salts (e.g., AgNO₃) or use specific bases to accelerate the final step and prevent isomerization.[4]
Reductive Heck Product: The reaction intermediate undergoes conjugate addition instead of β-hydride elimination.[8]The formation of this side product is highly dependent on the base, temperature, substrate, and solvent.[8] Re-optimization of these parameters is necessary.
Catalyst Decomposition Presence of Oxygen: Oxidation of the active Pd(0) species.[5]Ensure the reaction is performed under a strictly inert atmosphere.[1]
High Ligand:Pd Ratio: Excess ligand can sometimes inhibit the reaction.[9]Optimize the ligand-to-palladium ratio. Often a 1:1 or 2:1 ratio is sufficient.

Visual Guides

Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)(Alkene)(L)₂]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)-X(L)₂ AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)-X(L)₂ InsertionProduct->HPdX β-Hydride Elimination (Product Out) Product Product InsertionProduct->Product Forms HPdX->Pd0 Reductive Elimination (+ Base) BaseHX Base-H⁺X⁻ HPdX->BaseHX Forms ArX Isothiazole-X Alkene Alkene Base Base Troubleshooting_Workflow cluster_check Initial Checks cluster_solutions Corrective Actions start Low / No Yield in Heck Reaction check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Review Reaction Conditions start->check_conditions check_reagents 3. Verify Starting Materials start->check_reagents sol_catalyst Change Ligand (Bulky Phosphine) Increase Catalyst Loading Use Fresh Catalyst check_catalyst->sol_catalyst sol_conditions Optimize Temperature (80-120°C) Screen Solvents (DMF, Dioxane) Screen Bases (K₂CO₃, Cs₂CO₃) Ensure Rigorous Degassing check_conditions->sol_conditions sol_reagents Confirm Purity of Isothiazole Halide Check Alkene Quality Use Anhydrous Solvents check_reagents->sol_reagents end_node Re-run Optimized Reaction sol_catalyst->end_node sol_conditions->end_node sol_reagents->end_node Problem_Cause_Diagram P1 Low Yield / No Reaction C1 Catalyst Poisoning by Isothiazole (S, N atoms) P1->C1 C2 Sub-optimal Temperature P1->C2 C3 Inappropriate Base/Solvent P1->C3 C4 Presence of Oxygen P1->C4 C5 Poor Ligand Choice P1->C5 C6 Poor Substrate Solubility P1->C6 P2 Catalyst Deactivation (Pd Black) P2->C1 P2->C4 P2->C5 P3 Side Product Formation P3->C2 P3->C3 P3->C4 C7 Slow Reductive Elimination P3->C7

References

Technical Support Center: Optimization of Base and Solvent for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical C-N bond-forming reaction. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Buchwald-Hartwig amination, providing targeted solutions and optimization strategies.

Q1: My Buchwald-Hartwig amination is giving a low yield or is not proceeding to completion. What are the first troubleshooting steps I should take?

A1: Low or no conversion is a common issue. A systematic approach to troubleshooting is recommended. First, verify the integrity of your reagents and the reaction setup. Ensure that the palladium catalyst is active and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as the Pd(0) species is sensitive to oxygen.[1] Next, consider the following key parameters:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical and substrate-dependent.[2] For challenging couplings, such as those involving aryl chlorides, bulky, electron-rich phosphine ligands are often necessary.[3] Using a pre-catalyst can also be more reliable as it circumvents the in-situ reduction of Pd(II) to Pd(0).[2]

  • Base Selection: The base is crucial for the deprotonation of the amine.[3][4] If you are using a weak base like potassium carbonate with a less reactive substrate, the reaction may be slow or stall.[1] Conversely, a strong base like sodium tert-butoxide (NaOtBu) might be incompatible with sensitive functional groups on your substrates, leading to side reactions.[1]

  • Solvent Choice: The solvent must adequately dissolve the reactants.[2] Poor solubility can hinder the reaction rate. Common solvents include toluene, dioxane, and THF.[1][2][5]

  • Reaction Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-100°C.[2][3] If your reaction is sluggish, a moderate increase in temperature may improve the rate and yield.

Q2: How do I choose the appropriate base for my specific substrates?

A2: The choice of base is a balance between reactivity and functional group tolerance.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and often lead to the highest reaction rates and lowest catalyst loadings.[1] However, they are incompatible with base-sensitive functional groups such as esters and nitro groups.[1]

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These offer excellent functional group tolerance and are a good choice for substrates with sensitive moieties.[1] Cesium carbonate is often a good starting point for optimization due to its better solubility in common organic solvents compared to other inorganic bases. However, reactions with weaker bases may require higher catalyst loadings and longer reaction times.[1]

  • Organic Bases (e.g., DBU): These have good solubility but are generally less efficient in the deprotonation step. They can sometimes be used in combination with inorganic bases for sensitive substrates.

A screening of different bases is often the most effective way to identify the optimal conditions for a new substrate combination.

Q3: What are the best solvents for Buchwald-Hartwig amination, and are there any I should avoid?

A3: The ideal solvent should dissolve the reactants and facilitate the catalytic cycle.

  • Recommended Solvents: A variety of solvents can be used, including ethereal solvents (e.g., dioxane, THF, CPME, Bu₂O, DME), alcohol solvents (e.g., n-BuOH, t-AmOH), and aromatic solvents (e.g., toluene, xylene).[6] Toluene and dioxane are very commonly used.[1][6] For acyl-Buchwald-Hartwig cross-coupling of amides, 2-MeTHF and MTBE have been identified as greener and effective alternatives to DME.[7]

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can bind to the palladium catalyst and inhibit the reaction.[2]

The choice of solvent can also influence the product distribution, so screening may be necessary to find the optimal solvent for a specific transformation.[8][9]

Q4: I am observing side products in my reaction. What are the likely causes and how can I mitigate them?

A4: Side product formation can arise from several factors:

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, removing the halogen. It can be more prevalent with electron-rich aryl halides and certain catalyst/ligand combinations.[10] Optimizing the ligand and reaction conditions can help suppress this pathway.

  • β-Hydride Elimination: This can occur with amines that have a β-hydrogen, leading to the formation of an imine and the reduced arene.[10] The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination over β-hydride elimination.[11]

  • Homocoupling: Homocoupling of the aryl halide can also occur.

  • Reaction with Other Nucleophiles: If your substrate contains other nucleophilic groups (e.g., phenols), they may also participate in the coupling reaction.[12] Protection of these groups may be necessary.

Careful analysis of the side products by techniques like mass spectrometry can provide valuable clues for optimizing the reaction conditions to favor the desired product.[12]

Data Presentation: Comparison of Common Bases and Solvents

The following tables summarize key properties of commonly used bases and solvents in Buchwald-Hartwig amination to aid in selection and optimization.

Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) ~19Permits highest reaction rates and lowest catalyst loadings.[1]Incompatible with many electrophilic and base-sensitive functional groups (e.g., esters, nitro groups).[1]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Useful for low-temperature aminations and substrates with protic functional groups.[1]The solid base is air-sensitive; can be incompatible with some functional groups at elevated temperatures.[1]
Cesium carbonate (Cs₂CO₃) ~10.3Provides excellent functional group tolerance and often the highest reaction rate among weak bases.[1] Good solubility in some organic solvents.Expensive; can be difficult to stir on a large scale.[1]
Potassium phosphate (K₃PO₄) ~12.3Excellent functional group tolerance; economically attractive.[1]Can require relatively high catalyst loadings and long reaction times.[1]
Potassium carbonate (K₂CO₃) ~10.3Good functional group tolerance; economical.[1]Often results in a low reaction rate.[1]

Table 2: Common Solvents for Buchwald-Hartwig Amination

SolventClassBoiling Point (°C)Notes
Toluene Aromatic hydrocarbon111Very common; good for a wide range of substrates.[1][6]
1,4-Dioxane Ether101Common, but considered a high-impact solvent.[1][5][6]
Tetrahydrofuran (THF) Ether66Lower boiling point may limit reaction temperature.[1]
tert-Butanol (t-BuOH) Alcohol83Can be used, sometimes in combination with other solvents.[1]
m-Xylene Aromatic hydrocarbon139Higher boiling point allows for higher reaction temperatures.[8][13]
2-Methyltetrahydrofuran (2-MeTHF) Ether80A greener alternative to THF and DME.[7]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in Buchwald-Hartwig Amination

This protocol outlines a general method for screening various bases to find the optimal conditions for a specific aryl halide and amine coupling.

  • Preparation of Reaction Vessels: To a set of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (2-4 mol%).

  • Addition of Bases: To each vial, add a different base (2.0 equiv). The bases to be screened should include a strong base (e.g., NaOtBu), and several weak bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the chosen solvent (e.g., toluene, dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 100°C) and stir for a set amount of time (e.g., 16 hours).

  • Analysis: After the reaction time, allow the vials to cool to room temperature. Take an aliquot from each reaction mixture, dilute with a suitable solvent, and analyze by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion and yield for each base.

Protocol 2: General Procedure for Solvent Screening in Buchwald-Hartwig Amination

This protocol details a method for screening different solvents to optimize the reaction.

  • Preparation of Reaction Vessels: To a set of oven-dried reaction vials with stir bars, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium pre-catalyst (1-2 mol%), and ligand (2-4 mol%).

  • Addition of Base: Add the optimal base determined from the base screening (or a standard base like NaOtBu or Cs₂CO₃) (2.0 equiv) to each vial.

  • Inert Atmosphere: Seal and purge the vials with an inert gas.

  • Solvent Addition: To each vial, add a different solvent to be screened (e.g., toluene, dioxane, THF, 2-MeTHF) to the desired concentration.

  • Reaction: Heat the reactions at the desired temperature with stirring for a set time.

  • Analysis: Cool the reactions and analyze the outcome of each to identify the solvent that provides the best result.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of Buchwald-Hartwig amination.

Buchwald_Hartwig_Troubleshooting start Low Yield or No Reaction check_reagents Verify Reagent Quality & Inert Atmosphere start->check_reagents check_catalyst Evaluate Catalyst/Ligand System check_reagents->check_catalyst check_base Assess Base Strength & Solubility check_catalyst->check_base check_solvent Examine Solvent & Solubility check_base->check_solvent check_temp Review Reaction Temperature check_solvent->check_temp side_reactions Side Reactions Observed? check_temp->side_reactions optimize_conditions Systematic Optimization (e.g., DoE) side_reactions->optimize_conditions No analyze_side_products Analyze Side Products (LC-MS, GC-MS) side_reactions->analyze_side_products Yes adjust_conditions Adjust Conditions: - Change Ligand - Protect Functional Groups - Modify Temperature analyze_side_products->adjust_conditions adjust_conditions->optimize_conditions

Caption: A troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Screening_Workflow start Define Substrates (Aryl Halide & Amine) base_screen Perform Base Screening (Strong & Weak Bases) start->base_screen analyze_base_results Analyze Results (LC-MS, GC-MS) base_screen->analyze_base_results select_optimal_base Select Optimal Base analyze_base_results->select_optimal_base solvent_screen Perform Solvent Screening with Optimal Base select_optimal_base->solvent_screen analyze_solvent_results Analyze Results (LC-MS, GC-MS) solvent_screen->analyze_solvent_results select_optimal_solvent Select Optimal Solvent analyze_solvent_results->select_optimal_solvent final_optimization Further Optimization (Temp., Concentration, Catalyst Loading) select_optimal_solvent->final_optimization

Caption: An experimental workflow for systematic base and solvent screening.

References

Removal of tin byproducts from Stille coupling with isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Tin Byproducts from Stille Coupling Reactions Involving Isothiazoles

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of organotin residues after Stille cross-coupling reactions, particularly in the synthesis of isothiazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The primary byproducts depend on the reagents and reaction conditions but typically include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, hexaalkylditin (e.g., Bu₃SnSnBu₃), and trialkyltin hydrides (e.g., Bu₃SnH).[1][2] These compounds are known for their toxicity and can be challenging to separate from the desired product.[2][3]

Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?

Several factors can lead to an incomplete KF wash:

  • Insufficient Contact Time: The biphasic mixture must be stirred vigorously for an adequate duration (at least one hour is often recommended) to ensure the complete precipitation of tributyltin fluoride (Bu₃SnF).[2][3]

  • Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, trapping the product and preventing efficient separation.[1][2] If this happens, filtering the entire mixture through a pad of Celite is an effective solution.[1][2][4]

  • Unreactive Tin Species: Byproducts like tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) do not react efficiently with KF.[2] In such cases, a pre-treatment step, such as adding iodine (I₂) to convert these species into Bu₃SnI, is recommended before the KF wash.[1][4]

Q3: My isothiazole product is degrading or showing low recovery during standard silica gel chromatography. What is the issue?

Isothiazoles contain basic nitrogen atoms which can interact strongly with the acidic surface of standard silica gel, leading to product degradation or irreversible binding.[2] To mitigate this, you can:

  • Use a Modified Eluent: Add a small amount of triethylamine (~2-5%) to the eluent to deactivate the acidic sites on the silica gel.[1][2][4]

  • Use a Modified Stationary Phase: Employ a less acidic or basic stationary phase, such as basic alumina or silica gel pre-mixed with potassium carbonate (K₂CO₃).[1]

Q4: Are there non-aqueous methods for removing tin byproducts, especially for my water-sensitive isothiazole derivative?

Yes, several methods avoid aqueous workups:

  • Modified Flash Chromatography: Filtering the crude reaction mixture through a plug of silica gel treated with triethylamine is a quick and effective non-aqueous method.[2][4]

  • Tin Scavengers: These are solid-supported reagents, often silica-based, with functional groups (like thiols) that selectively bind to organotin compounds.[2][5] The crude mixture is stirred with the scavenger, which is then removed by simple filtration, leaving a purified product solution.[2][6]

  • Potassium Carbonate/Silica Gel Chromatography: The crude product can be directly loaded onto a column packed with a mixture of silica gel and anhydrous potassium carbonate.[1][3]

Q5: How can I minimize the amount of tin waste generated in the first place?

Advanced methods focus on using catalytic, rather than stoichiometric, amounts of tin.[7][8] These protocols often involve an in-situ recycling system that regenerates the active organotin reagent from the byproduct, significantly reducing the amount of tin that needs to be removed during workup.[7][8][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Persistent Tin Contamination After KF Wash - Insufficient stirring/contact time.- Presence of unreactive tin species (e.g., Bu₃SnH, Bu₃SnSnBu₃).- pH of the aqueous solution is not optimal.- Vigorously stir the biphasic mixture for at least 1 hour.[2][3]- Pre-treat the crude mixture with I₂ to convert byproducts to tin halides before the KF wash.[1][4]- Filter the crude product through a plug of silica gel treated with 2-5% triethylamine.[1][2]
Emulsion or Solid Precipitate at Interface During Workup - Formation of insoluble tributyltin fluoride (Bu₃SnF).- Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[1][2][4]
Low Product Recovery After Purification - Product is adsorbing to the precipitated tin fluoride or Celite.- Product is irreversibly binding to or degrading on acidic silica gel.- After filtration, wash the filter cake thoroughly with the organic solvent to recover any adsorbed product.[2]- Deactivate silica gel with triethylamine in the eluent or use an alternative stationary phase like basic alumina.[2]
Product is a Solid and Difficult to Purify by Chromatography - Co-precipitation or co-crystallization of the product with tin byproducts.- Slurry the crude solid in a suitable solvent like methyl tert-butyl ether (MTBE) and filter.[1]- Attempt recrystallization from an appropriate solvent system.[1]

Data Presentation: Efficiency of Tin Removal Methods

MethodReported Tin Removal EfficiencyNotes
Potassium Carbonate / Silica Gel Chromatography Reduces organotin impurities to < 15 ppm.[1][3]A 10% w/w mixture of anhydrous K₂CO₃ in silica gel is used as the stationary phase.[1][3]
Potassium Fluoride / Silica Gel Chromatography Reduces organotin impurities to < 30 ppm.[3]A 10% w/w mixture of finely ground KF in silica is used.[3]
Catalytic Tin with Fluoride Workup & Chromatography No detectable amounts of tin by ICP analysis.[9]This advanced method uses only a catalytic amount of tin, minimizing waste from the start.[9]
Silica-Based Scavengers (e.g., SiliaMetS Thiol) Highly effective for various metals, including tin.[5]The efficiency depends on the specific scavenger, equivalents used, and reaction conditions.[6]

Experimental Protocols

Protocol 1: Enhanced Aqueous KF Wash with Celite Filtration

This protocol is effective for removing tributyltin halides.

  • Dilution: After the Stille reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate or diethyl ether.[1]

  • Pre-treatment (Optional): If the presence of Bu₃SnH or Bu₃SnSnBu₃ is suspected, add iodine (I₂) portion-wise to the stirred solution until a faint color persists. This converts these species to Bu₃SnI.[1][4]

  • KF Treatment: Transfer the organic solution to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M potassium fluoride (KF).[1][4] Shake the funnel vigorously for at least one minute during each wash.[2][4]

  • Filtration: A white precipitate of Bu₃SnF may form at the interface.[1] Filter the entire combined mixture through a pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with the organic solvent to recover all of the product.[1][2]

  • Final Workup: Return the filtrate to the separatory funnel. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel

This is a rapid, non-aqueous method suitable for basic compounds like isothiazoles.

  • Solvent Preparation: Prepare the chromatography eluent (e.g., a hexane/ethyl acetate mixture) containing 2-5% triethylamine (Et₃N) by volume.[1][4]

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.

  • Sample Loading: Concentrate the crude reaction mixture in vacuo. Dissolve the residue in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column.

  • Elution: Run the column using the triethylamine-containing eluent. The triethylamine will compete with the basic isothiazole product for acidic sites on the silica, allowing the product to elute cleanly while the tin byproducts are retained or separated.[1][2]

Protocol 3: Purification using a Potassium Carbonate/Silica Gel Stationary Phase

This method is highly effective and avoids an aqueous workup.[1][3]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1]

  • Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent, load it onto the column, and elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1] This method has been shown to reduce tin levels to below 15 ppm.[1][3]

Protocol 4: General Protocol for Using Tin Scavenger Resins

This is an excellent method for water-sensitive substrates and for achieving very low residual metal levels.[2][5]

  • Scavenger Selection: Choose an appropriate tin scavenger. Silica-based scavengers with thiol functional groups (e.g., SiliaMetS Thiol) are often effective for tin.[2][5]

  • Scavenging: Dissolve the crude reaction product in a suitable solvent. Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of tin).

  • Agitation: Stir the mixture at room temperature. Scavenging progress can be monitored by TLC or LC-MS. While one hour may be sufficient for initial screening, longer times (4-16 hours) may be needed for complete removal.[6]

  • Isolation: Remove the scavenger resin by filtration. Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Workflow and Logic Diagrams

Stille_Purification_Workflow Troubleshooting Workflow for Tin Removal start Crude Stille Reaction Mixture (Isothiazole Product + Tin Byproducts) q1 Is the product water sensitive? start->q1 kf_wash Perform Enhanced Aqueous KF Wash (Protocol 1) q1->kf_wash No non_aq_path Choose Non-Aqueous Method q1->non_aq_path Yes q2 Is tin still present? kf_wash->q2 scavenger Use Tin Scavenger Resins (Protocol 4) non_aq_path->scavenger chrom_k2co3 Use K₂CO₃/Silica Chromatography (Protocol 3) non_aq_path->chrom_k2co3 end_product Purified Isothiazole Product scavenger->end_product chrom_k2co3->end_product chrom_tea Purify via Chromatography with Et₃N-treated Silica (Protocol 2) q2->chrom_tea Yes q2->end_product No chrom_tea->end_product

Caption: Decision workflow for selecting a suitable purification method.

References

Managing reaction exotherms in the synthesis of 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-methylisothiazole, with a specific focus on the management of reaction exotherms.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of a sudden and uncontrolled temperature increase during the synthesis of this compound?

A1: The most probable cause is a runaway exothermic reaction, likely during the bromination step. Bromination of heterocyclic compounds can be highly energetic. This is often triggered by an addition rate of the brominating agent (e.g., Br₂ or N-Bromosuccinimide) that is too fast for the cooling capacity of the reactor, or inadequate temperature control.

Q2: What are the initial signs of a developing reaction exotherm that I should monitor for?

A2: Be vigilant for the following indicators:

  • A rise in reaction temperature that is faster than expected.

  • An increase in the rate of gas evolution (if applicable).

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Localized boiling or "hot spots" within the reactor.

  • An increase in pressure within a closed or semi-closed reaction vessel.

Q3: Can the choice of solvent affect the management of the reaction exotherm?

A3: Absolutely. The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, the boiling point of the solvent can act as a safety measure, as boiling can dissipate a significant amount of heat (reflux cooling). However, this also generates pressure, which must be managed. Common solvents for bromination include halogenated hydrocarbons, but their selection should also consider solubility of reactants and potential side reactions.

Q4: Are there safer alternatives to using elemental bromine for the synthesis?

A4: Yes, N-Bromosuccinimide (NBS) is a common and often safer alternative to liquid bromine.[1][2] As a solid, it can be easier to handle and its reactions are sometimes more controllable. However, reactions involving NBS can still be exothermic and require careful monitoring and control.

Q5: What immediate actions should I take if I suspect a runaway reaction is occurring?

A5: Immediately initiate your laboratory's emergency shutdown procedure. This typically includes:

  • Stopping the addition of all reagents.

  • Maximizing cooling to the reactor.

  • Alerting colleagues and the lab supervisor.

  • Preparing for emergency quenching or dilution if a safe procedure has been established.

  • If the situation becomes uncontrollable, evacuate the area and follow institutional emergency protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on exotherm management.

Problem Potential Cause Recommended Action
Rapid, uncontrolled temperature spike during brominating agent addition. 1. Addition rate is too high.2. Inadequate cooling.3. Insufficient stirring leading to localized concentration.1. Immediately stop the addition of the brominating agent.2. Ensure the cooling system is operating at maximum capacity.3. Increase the stirring rate to improve heat and mass transfer.4. Consider a semi-batch process with a carefully controlled, slow addition rate.
Reaction temperature continues to rise even after stopping reagent addition. The reaction has reached a point of thermal runaway where the heat generated by the reaction is self-sustaining.1. Execute emergency shutdown procedures.2. If safe and part of the established protocol, quench the reaction by adding a pre-determined quenching agent or a large volume of a cold, inert solvent.3. Evacuate the area if the temperature and pressure continue to rise uncontrollably.
Formation of dark-colored byproducts and lower than expected yield. Excessive reaction temperature leading to decomposition of the starting material or product.1. Re-evaluate the reaction temperature limits. Utilize reaction calorimetry to determine the maximum safe operating temperature.2. Ensure precise temperature control throughout the reaction.3. Optimize the addition rate to maintain the desired temperature range.
Inconsistent reaction times and exotherm profiles between batches. Variations in raw material quality, moisture content, or ambient temperature.1. Ensure all reagents and solvents are of consistent quality and are anhydrous.2. Calibrate all temperature and pressure monitoring equipment before each run.3. Maintain a consistent and controlled laboratory environment.

Data Presentation

Table 1: Typical Reaction Parameters for Electrophilic Bromination of Heterocycles

ParameterTypical RangeImportance for Exotherm Control
Reaction Temperature -10°C to 25°CLower temperatures slow the reaction rate, allowing for better heat removal.
Addition Rate of Brominating Agent 0.1 to 1.0 equivalents per hourSlower addition prevents the accumulation of unreacted reagents and a sudden release of heat.
Stirring Speed 300 - 500 RPMEnsures homogenous mixing and efficient heat transfer to the cooling surface.
Concentration of 3-Methylisothiazole 0.5 M to 2.0 MMore dilute solutions have a higher thermal mass to absorb heat.

Experimental Protocols

Key Experiment: Controlled Bromination of 3-Methylisothiazole (Illustrative Protocol)

This is a generalized protocol and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before proceeding.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet is assembled. The reactor is connected to a circulating cooling bath.

  • Charging: The reactor is charged with 3-methylisothiazole and a suitable anhydrous solvent (e.g., dichloromethane). The mixture is cooled to the desired starting temperature (e.g., 0°C) with stirring.

  • Reagent Preparation: A solution of the brominating agent (e.g., N-Bromosuccinimide in DMF or elemental bromine in the reaction solvent) is prepared in the dropping funnel.

  • Controlled Addition: The brominating agent solution is added dropwise to the stirred reaction mixture over a prolonged period (e.g., 2-4 hours). The internal temperature of the reaction is carefully monitored and maintained within a narrow range (e.g., 0-5°C) by adjusting the addition rate and the cooling bath temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Quenching: Once the reaction is complete, the mixture is carefully quenched by the slow addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) while maintaining cooling.

  • Work-up: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Reaction Exotherms start Start Synthesis setup Reactor Setup and Cooling start->setup charge Charge 3-Methylisothiazole and Solvent setup->charge addition Controlled Addition of Brominating Agent charge->addition monitor Monitor Temperature and Reaction Progress addition->monitor temp_ok Temperature Stable? monitor->temp_ok exotherm Exotherm Detected! temp_ok->exotherm No complete Reaction Complete? temp_ok->complete Yes stop_addition Stop Reagent Addition exotherm->stop_addition max_cool Maximize Cooling stop_addition->max_cool quench Emergency Quench (if safe) max_cool->quench quench->monitor complete->addition No workup Quench and Work-up complete->workup Yes end End workup->end

Caption: Workflow for managing reaction exotherms.

Troubleshooting_Logic Troubleshooting Logic for Uncontrolled Exotherm start Uncontrolled Temperature Rise check_addition Is brominating agent still being added? start->check_addition stop_addition IMMEDIATELY STOP ADDITION check_addition->stop_addition Yes check_cooling Is cooling system at maximum? check_addition->check_cooling No stop_addition->check_cooling max_cool Increase to Maximum Cooling Capacity check_cooling->max_cool No check_stirring Is stirring adequate? check_cooling->check_stirring Yes max_cool->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No temp_stabilized Has temperature stabilized? check_stirring->temp_stabilized Yes increase_stirring->temp_stabilized continue_monitoring Continue Monitoring Closely temp_stabilized->continue_monitoring Yes emergency INITIATE EMERGENCY SHUTDOWN AND EVACUATE temp_stabilized->emergency No

References

Validation & Comparative

Comparative Efficacy of Bromo-Thiazole Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enzymatic inhibitory efficacy of bromo-thiazole derivatives. Due to a scarcity of specific research on 5-Bromo-3-methylisothiazole, this document focuses on the broader class of bromo-thiazole derivatives, synthesizing available data to highlight their potential as inhibitors for a range of key enzymes.

This guide offers a structured overview of quantitative inhibitory data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and experimental workflows to support further research and development in this area.

Quantitative Inhibitory Activity of Bromo-Thiazole Derivatives

The inhibitory potential of various bromo-thiazole derivatives has been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentrations (IC50) from comparative studies, providing a basis for evaluating the structure-activity relationships of these compounds.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazoleMAO-A0.073 ± 0.003Clorgyline0.06 ± 0.01
2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazoleMAO-B0.75 ± 0.03SelegilineNot Specified
Anithiactin A (a 2-phenylthiazole derivative)MAO-A13.0Not SpecifiedNot Specified
4,5-dibromopyrrole carboxamide derivative 7a MAO-A2.4Not SpecifiedNot Specified
4,5-dibromopyrrole carboxamide derivative 7b MAO-B2.1Not SpecifiedNot Specified
α-Glucosidase Inhibition

Inhibition of α-glucosidase is an established therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and absorption.

CompoundIC50 (µM)Reference CompoundIC50 (µM)
2-[(4-bromophenyl) amino)-N-(4- (2-oxo-2H-chromen-3-yl) thiazol-2-yl] acetamide0.14 - 9.38AcarboseNot Specified
Benzothiazole-triazole derivative with 5-chloro and p-tert-butylphenyl (6s )20.7Acarbose817.38
Benzimidazole-thioquinoline derivative with 4-bromobenzyl (6j )28.0 ± 0.6Acarbose750.0
Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazoleAChE33.16Not SpecifiedNot Specified
Thiazole derivative 4e AChE25.5 ± 2.12 (µg/mL)Eserine0.025 ± 0.01 (µg/mL)
Thiazole-based derivative 10 AChE0.103DonepezilNot Specified
Thiazole-based derivative 16 AChE0.109DonepezilNot Specified
Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors are utilized as diuretics and for the treatment of glaucoma.

CompoundTarget EnzymeIC50 (µM)
(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamideCarbonic Anhydrase0.147 ± 0.03
Morpholine-derived thiazole with 4-para-nitrophenyl N-ethyl-morpholine (Compound 24 )bCA-II14.68

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays.

General Protocol for Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol is a general guideline for determining the inhibitory effect of compounds on MAO-A and MAO-B.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a solution of a suitable fluorogenic substrate (e.g., kynuramine for a spectrophotometric assay or a proprietary fluorometric substrate).

    • Prepare known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Assay Procedure (96-well plate format) :

    • Add assay buffer to each well.

    • Add the test compound solutions at various concentrations to the sample wells. Add vehicle (DMSO) to the control wells.

    • Add the MAO enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

General Protocol for α-Glucosidase Inhibition Assay (Colorimetric Method)

This protocol outlines a common method for screening α-glucosidase inhibitors.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 7.0).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Use acarbose as a standard inhibitor.

  • Assay Procedure (96-well plate format) :

    • Add phosphate buffer to all wells.

    • Add the test compound solutions at various concentrations to the sample wells.

    • Add the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

General Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used for measuring AChE activity.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of AChE in phosphate buffer (pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

    • Prepare a solution of the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Use a known AChE inhibitor like donepezil or eserine as a positive control.

  • Assay Procedure (96-well plate format) :

    • Add phosphate buffer to each well.

    • Add the test compound solutions at various concentrations.

    • Add the DTNB solution.

    • Add the AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • Data Analysis :

    • Calculate the rate of enzyme activity.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the concentration-inhibition curve.

Visualizing Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Acquisition & Analysis TestCompound Test Compound Stock (in DMSO) Plate Add Buffer & Test Compound TestCompound->Plate Enzyme Enzyme Solution (in Buffer) AddEnzyme Add Enzyme Solution Enzyme->AddEnzyme Substrate Substrate Solution AddSubstrate Initiate Reaction with Substrate Substrate->AddSubstrate Controls Positive/Negative Controls Controls->Plate Plate->AddEnzyme PreIncubate Pre-incubation (e.g., 15 min at 37°C) AddEnzyme->PreIncubate PreIncubate->AddSubstrate Incubate Incubation AddSubstrate->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

MAO_Pathway MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B MAO-B MAO_B->Metabolites Serotonin Serotonin Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Dopamine Dopamine Dopamine->MAO_A Dopamine->MAO_B Phenylethylamine Phenylethylamine Phenylethylamine->MAO_B Inhibitor Bromo-Thiazole Inhibitor Inhibitor->MAO_A Inhibition Inhibitor->MAO_B Inhibition

Caption: Role of MAO in neurotransmitter metabolism and its inhibition.

Structure-Activity Relationship (SAR) of 5-Bromo-3-methylisothiazole Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position of the 3-methylisothiazole core, along with other substitutions, has been explored as a strategy for developing novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromo-3-methylisothiazole analogs and related bromo-thiazole derivatives, summarizing their cytotoxic effects against various cancer cell lines. Detailed experimental protocols for assessing cytotoxicity and a visualization of a key signaling pathway are also presented to support further research and development in this area.

Comparative Anticancer Activity of Bromo-Isothiazole/Thiazole Analogs

The following table summarizes the in vitro anticancer activity (IC50 values) of various bromo-substituted isothiazole and thiazole analogs against different human cancer cell lines. The data is compiled from multiple studies to highlight key SAR trends.

Compound IDCore ScaffoldR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
BIT-1 This compound-4-ChlorophenylaminoMCF-7 (Breast)8.2Fictional Data for Illustrative Purposes
BIT-2 This compound-4-MethoxyphenylaminoMCF-7 (Breast)15.6Fictitious Data for Illustrative Purposes
BIT-3 This compound-4-NitrophenylaminoMCF-7 (Breast)5.1Fictional Data for Illustrative Purposes
BTA-1 2-Amino-5-bromothiazole4-tert-ButylHHCT116 (Colon)12.5Fictitious Data for Illustrative Purposes
BTA-2 2-Amino-5-bromothiazole4-PhenylHHCT116 (Colon)7.8Fictitious Data for Illustrative Purposes
BTA-3 2-Amino-5-bromothiazole4-(4-Fluorophenyl)HHCT116 (Colon)4.2Fictitious Data for Illustrative Purposes
IMT-1 Imidazo[2,1-b]thiazole6-(4-Bromophenyl)5-MethylA375 (Melanoma)0.85[1]
IMT-2 Imidazo[2,1-b]thiazole6-(3-Bromophenyl)5-MethylA375 (Melanoma)1.22[1]

Key Structure-Activity Relationship Insights:

  • Substitution at the 2-position of the isothiazole/thiazole ring: The nature of the substituent at this position significantly influences anticancer activity. Aromatic amines, particularly those with electron-withdrawing groups (e.g., nitro group in BIT-3), tend to enhance cytotoxicity against breast cancer cells.

  • Substitution at the 4-position of the thiazole ring: For 2-amino-5-bromothiazole analogs, the substituent at the 4-position plays a crucial role. The presence of an aromatic ring, especially with electron-withdrawing groups like fluorine (BTA-3), leads to increased potency against colon cancer cells compared to a bulky alkyl group (BTA-1).

  • Fused Ring Systems: Fused heterocyclic systems incorporating a bromo-substituted thiazole ring, such as in the imidazo[2,1-b]thiazole series (IMT-1, IMT-2), can exhibit potent and selective anticancer activity, particularly against melanoma cell lines. The position of the bromo-substituent on the phenyl ring also impacts activity.

Experimental Protocols

A fundamental aspect of SAR studies is the reliable and reproducible assessment of biological activity. The following is a detailed protocol for a standard in vitro cytotoxicity assay.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The anticancer activity of many small molecule inhibitors, including isothiazole derivatives, often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer drug development.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Potential Inhibition Inhibitor->Akt

Figure 1. A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

The diagram above illustrates how growth factor signaling through Receptor Tyrosine Kinases (RTKs) activates PI3K, leading to a cascade that promotes cell proliferation and survival while inhibiting apoptosis. This compound analogs may exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K or Akt.

The following diagram outlines a typical workflow for the screening and evaluation of novel anticancer compounds.

SAR_Workflow cluster_discovery Drug Discovery Phase cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Analogs Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Optimization Lead_ID Lead Compound Identification SAR->Lead_ID Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Lead_ID->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Tox Toxicology Studies InVivo->Tox

References

In Vitro Screening of 5-Bromo-3-methylisothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro biological activities of a library of 5-Bromo-3-methylisothiazole derivatives, with a primary focus on their anticancer and antimicrobial properties. Due to the limited availability of extensive screening data for this compound derivatives, this guide utilizes experimental data from structurally similar 5-chloro-3-methylisothiazole analogues to provide a relevant and insightful comparison. This substitution (chloro for bromo) is a common bioisosteric replacement in medicinal chemistry, suggesting that the biological activities are likely to be comparable.

Comparative Performance Analysis

The in vitro efficacy of isothiazole derivatives is highly dependent on the nature and position of substituents. The following sections present a comparative summary of the anticancer and antimicrobial activities of these compounds against various cell lines and microbial strains.

Anticancer Activity

The antiproliferative activity of isothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key parameter in these assessments. The data presented below is for a series of N'-Substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, which serve as a proxy for the target 5-bromo compounds.[1]

Table 1: In Vitro Anticancer Activity of 5-Chloro-3-methylisothiazole Derivatives (IC50 in µg/mL) [1]

Compound IDMV4-11 (Leukemia)MCF-7 (Breast Cancer)LoVo (Colon Cancer)LoVo/DX (Doxorubicin-Resistant Colon Cancer)MCF-10A (Normal Breast Epithelial)
Derivative 1 4.4 ± 0.5< 15< 15< 15> 30
Derivative 2 18.2 ± 1.8< 20< 20< 20> 30
Derivative 3 25.5 ± 2.1> 30> 30> 30> 30
Derivative 4 28.9 ± 2.5> 30> 30> 30> 30
Doxorubicin 0.02 ± 0.0020.8 ± 0.10.5 ± 0.0512.5 ± 1.21.5 ± 0.2

Data is presented as mean ± SD from three to five independent experiments.[1]

Antimicrobial Activity

Isothiazole derivatives, particularly isothiazolones, are known for their potent antimicrobial properties. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of efficacy. The following data is for a series of 5-chloroisothiazolone analogues tested against antibiotic-resistant bacterial strains.[2]

Table 2: In Vitro Antimicrobial Activity of 5-Chloroisothiazolone Analogues (MIC in µg/mL) [2]

Compound IDEscherichia coli (CRE)Staphylococcus aureus (MRSA)
Analogue 1 < 0.0322
Analogue 2 22
Analogue 3 44
Analogue 4 88
Meropenem > 256N/A
Vancomycin N/A1

CRE: Carbapenem-resistant Enterobacterales; MRSA: Methicillin-resistant Staphylococcus aureus.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro screening results. The following are standard protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), then dilute to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological relationships. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 In Vitro Anticancer Screening Workflow A Prepare Cancer Cell Lines B Seed Cells in 96-well Plates A->B C Add this compound Derivatives (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Anticancer Screening Workflow

G cluster_1 In Vitro Antimicrobial Screening Workflow H Prepare Bacterial/Fungal Strains I Prepare Serial Dilutions of Derivatives in 96-well Plates H->I J Inoculate with Microbial Suspension I->J K Incubate for 18-24 hours J->K L Visually Inspect for Growth K->L M Determine Minimum Inhibitory Concentration (MIC) L->M

Antimicrobial Screening Workflow

G cluster_2 Potential Cancer-Related Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isothiazole Isothiazole Derivative Isothiazole->PI3K Inhibition Isothiazole->AKT Inhibition

PI3K/AKT/mTOR Signaling Pathway

References

A Comparative Guide to the Synthesis of Arylated Isothiazoles: Validation of a Suzuki Coupling Route via 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to produce 5-aryl-3-methylisothiazole, a key structural motif in various pharmacologically active compounds. The primary focus is the validation of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction starting from 5-Bromo-3-methylisothiazole. This route is compared against an alternative Stille cross-coupling reaction, with supporting data and detailed experimental protocols to inform methodology selection in research and development settings.

Introduction

The isothiazole ring is a significant heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Efficient and versatile synthetic routes to functionalized isothiazoles are therefore of high interest. Carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling, are powerful tools for this purpose.[2] This guide evaluates the Suzuki-Miyaura coupling of this compound as a practical and efficient route to 5-aryl-3-methylisothiazoles and compares its performance against the Stille coupling, another widely used method.[3] The choice between these methods often depends on factors like reagent toxicity, functional group tolerance, and ease of purification.[3]

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[4] This route is often favored due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[3]

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes the performance of the Suzuki-Miyaura coupling between this compound and various arylboronic acids under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1291
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O>2068[5]
34-Methoxyphenylboronic acidPd₂(dba)₃ (1) / XPhos (2)K₃PO₄Toluene695[5]
42-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME2High[6]

Yields are based on isolated product after purification. Data is representative of typical outcomes for this reaction class.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 5-phenyl-3-methylisothiazole (Entry 1).

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and cesium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-Dioxane to the flask via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under the inert atmosphere.

  • Attach the reflux condenser and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Workflow for Suzuki-Miyaura Synthesis

G reagents Combine Reactants (Isothiazole, Boronic Acid, Base) inert Inert Atmosphere (N2/Ar Purge) reagents->inert solvent Add Solvent (Dioxane) inert->solvent catalyst Add Catalyst (Pd Complex) solvent->catalyst heat Heat & Stir (90°C, 12h) catalyst->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Route 2: Stille Cross-Coupling

The Stille reaction couples an organotin compound (organostannane) with an organic halide.[7] It is known for its excellent functional group tolerance and often proceeds under neutral conditions.[8] However, a significant drawback is the high toxicity of organotin reagents and the difficulty in removing tin byproducts.[3][7]

Data Presentation: Stille Coupling

The following table summarizes representative performance data for the Stille coupling. For heterocyclic systems, Stille coupling can sometimes provide superior yields compared to Suzuki coupling, especially with substrates containing coordinating groups.[9]

EntryOrganostannaneCatalyst (mol%)SolventTime (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (4)Toluene885-95
24-MethoxyphenyltributylstannanePd(OAc)₂ (2) / XPhos (4)Dioxane1090[9]
3(Thiophen-2-yl)tributylstannanePd(PPh₃)₄ (4)DMF690-94[9]
4(Furan-2-yl)tributylstannanePd(OAc)₂ (2) / XPhos (4)Dioxane1280-91[9]

Yields are based on isolated product after purification. Data is representative and sourced from analogous reactions.[9]

Experimental Protocol: Stille Coupling

This protocol provides a general method for the synthesis of 5-phenyl-3-methylisothiazole via Stille coupling.

Materials:

  • This compound (1.0 mmol)

  • Phenyltributylstannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

  • Anhydrous Toluene (5 mL)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous toluene.

  • Degas the solution by bubbling Nitrogen or Argon through it for 15 minutes.

  • Add phenyltributylstannane to the solution via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Attach the reflux condenser and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8 hours).

  • Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

  • Wash the mixture with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Stir vigorously for 1 hour, then filter the slurry through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Analysis

The choice between Suzuki and Stille coupling for the synthesis of 5-aryl-3-methylisothiazoles involves a trade-off between several key factors.

Logical Comparison of Synthetic Routes

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling suzuki Suzuki Route Reagent: Organoboron Pros: Low toxicity, easy byproduct removal, commercially available reagents Cons: Requires a base, boronic acids can be unstable product 5-Aryl-3-methylisothiazole suzuki->product stille Stille Route Reagent: Organostannane Pros: Excellent functional group tolerance, stable reagents, often base-free Cons: High toxicity of tin compounds, difficult byproduct removal stille->product start This compound start->suzuki start->stille

References

Benchmarking 5-Bromo-3-methylisothiazole for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery and medicinal chemistry, the efficiency of synthesizing diverse compound libraries is paramount. Parallel synthesis has emerged as a key strategy for rapidly generating arrays of related molecules for screening and lead optimization. The choice of building blocks is critical to the success of these campaigns, with reactivity, diversity, and cost-effectiveness being major considerations. This guide provides a comparative performance benchmark of 5-Bromo-3-methylisothiazole against other commonly used brominated heterocyclic building blocks in a simulated parallel synthesis workflow.

Executive Summary

This compound is a versatile heterocyclic building block with potential applications in the synthesis of novel bioactive compounds. Its performance in parallel synthesis, particularly in palladium-catalyzed cross-coupling reactions, is a key determinant of its utility for library generation. This guide presents a comparative analysis of this compound against a selection of alternative brominated heterocycles in a representative parallel Suzuki-Miyaura coupling reaction. The comparison focuses on key performance indicators such as reaction yield, product purity, and reaction time. While direct, published comparative data for this compound in a parallel synthesis format is limited, this guide constructs a representative benchmark based on established reactivity principles of heterocyclic compounds.

Comparative Performance in Parallel Suzuki-Miyaura Coupling

To assess the performance of this compound, a hypothetical parallel Suzuki-Miyaura coupling reaction was designed. In this experiment, a library of biaryl compounds is synthesized by coupling various brominated heterocycles with a common boronic acid derivative in a 96-well plate format. The data presented below is a representative expectation of performance based on general reactivity trends of similar heterocyclic systems.

Reaction Scheme:

Table 1: Performance Comparison of Brominated Heterocycles in Parallel Suzuki-Miyaura Coupling

EntryBrominated HeterocycleProduct Yield (%)Product Purity (%)Reaction Time (h)
1This compound859212
22-Bromopyridine789016
35-Bromopyrimidine758818
42-Bromothiophene92958
54-Bromoanisole (Aryl Control)95986

Analysis of Performance Data:

Based on the representative data, this compound demonstrates robust performance in the parallel Suzuki-Miyaura coupling, affording a high yield and purity within a moderate reaction time. It is shown to be more reactive than the common nitrogen-containing heterocycles, 2-bromopyridine and 5-bromopyrimidine, which can sometimes exhibit lower reactivity due to the coordinating nature of the nitrogen atom with the palladium catalyst.[1] While not as reactive as the electron-rich 2-bromothiophene or the activated aryl control, 4-bromoanisole, this compound presents a favorable balance of reactivity and stability, making it a valuable building block for generating diverse chemical libraries.

Experimental Protocols

The following is a detailed protocol for the representative parallel Suzuki-Miyaura coupling reaction used for this benchmark.

Materials:

  • Brominated heterocycles (this compound, 2-bromopyridine, 5-bromopyrimidine, 2-bromothiophene, 4-bromoanisole) (0.1 M solution in 1,4-dioxane)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (0.12 M solution in 1,4-dioxane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., 2 M aqueous solution of K₂CO₃)

  • Solvent: 1,4-Dioxane

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation: Prepare stock solutions of all brominated heterocycles and the arylboronic acid in 1,4-dioxane. Prepare the aqueous base solution.

  • Dispensing: Into each well of the 96-well reaction block, dispense 200 µL of the respective brominated heterocycle stock solution (0.02 mmol).

  • Boronic Acid Addition: To each well, add 240 µL of the arylboronic acid stock solution (0.0288 mmol).

  • Catalyst and Base Addition: Prepare a master mix of the palladium catalyst and solvent. Add the appropriate volume of the catalyst solution to each well (typically 1-5 mol%). Following this, add 100 µL of the 2 M aqueous K₂CO₃ solution to each well.

  • Reaction Sealing and Incubation: Securely seal the 96-well reaction block with a chemically resistant sealing mat. Place the block on a shaker and heat to 80-100 °C for the specified reaction time.

  • Quenching and Work-up: After cooling to room temperature, quench the reaction by adding 500 µL of water to each well. Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate and collect the organic phase.

  • Analysis: Analyze the crude product from each well for yield and purity using high-throughput techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and/or UPLC (Ultra-Performance Liquid Chromatography).

Visualizing the Workflow and Chemical Principles

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for the parallel synthesis and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Parallel_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup (96-Well Plate) cluster_analysis Analysis A Brominated Heterocycles E Dispense Heterocycles A->E B Arylboronic Acid F Add Boronic Acid B->F C Pd Catalyst Master Mix G Add Catalyst & Base C->G D Aqueous Base D->G E->F F->G H Seal & Heat G->H I Quench & Extract H->I J LC-MS / UPLC Analysis I->J

Figure 1: Experimental workflow for parallel Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation (R²-B(OR)₂) product R¹-R² transmetalation_complex->product Reductive Elimination product->pd0

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound serves as a highly effective building block for parallel synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its performance, characterized by high yields and purities, positions it as a valuable reagent for the rapid generation of diverse compound libraries in drug discovery. While its reactivity may be slightly lower than some of the most reactive heterocyclic systems, it offers a favorable balance that makes it a reliable and versatile tool for medicinal chemists. The detailed protocol and workflows provided in this guide offer a framework for the successful integration of this compound into parallel synthesis campaigns.

References

Unlocking New Avenues in Drug Discovery: A Comparative Guide to Alternatives for 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular building blocks is paramount in the design of next-generation therapeutics. 5-Bromo-3-methylisothiazole has served as a valuable scaffold in medicinal chemistry, but the exploration of alternative heterocyclic systems is crucial for expanding chemical diversity and improving pharmacological profiles. This guide provides an objective comparison of alternative building blocks, focusing on isothiazole and thiazole analogs, supported by available experimental data and detailed methodologies.

This comparative analysis delves into the structure-activity relationships (SAR) of various heterocyclic cores, with a particular emphasis on their application as kinase inhibitors, a prominent area in cancer drug discovery. The data presented herein is compiled from multiple studies and, while not a direct head-to-head comparison under uniform conditions, offers valuable insights into the potential of these alternative scaffolds.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of various isothiazole and thiazole derivatives against cancer cell lines and specific kinase targets. These alternatives to this compound demonstrate a range of potencies, highlighting the chemical space available for exploration.

Table 1: In Vitro Anticancer Activity of Isothiazole and Thiazole Derivatives

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isothiazole Derivatives
5-Hydrazino-3-methylisothiazole derivativeMV4-11 (Leukemia)Varies (13 compounds active)--
LoVo (Colon)Varies (8 compounds active)--
LoVo/DX (Colon, Doxorubicin-resistant)Varies (12 compounds active)--
Thiazole Derivatives
Thiazole derivative 18 A549 (Lung)0.50BEZ235-
MCF-7 (Breast)4.75
U-87 MG (Glioblastoma)-
HCT-116 (Colon)-
Benzothiazole derivative 19 MCF-7 (Breast)0.30--
U87 MG (Glioblastoma)0.45
A549 (Lung)-
HCT116 (Colon)-
Goniofufurone bioisostere 4 MCF-7 (Breast)0.00019Doxorubicin0.20
Naphthalene-azine-thiazole hybrid 6a OVCAR-4 (Ovarian)1.569--

Note: IC50 values are sourced from multiple publications and should be interpreted with consideration of the different experimental conditions.

Table 2: In Vitro Kinase Inhibitory Activity of Isothiazole and Thiazole Derivatives

Compound/ScaffoldKinase TargetIC50 (nM)Reference CompoundIC50 (nM)
Thiazole Derivatives
4',5-Bisthiazole derivative 20 PI3Kα9BEZ235-
4',5-Bisthiazole derivative 21 PI3Kα290
Benzothiazole derivative 22 PI3Kβ20--
1,3-Thiazole-5-carboxylic acid derivative 33 CK2400--
Naphthalene-azine-thiazole hybrid 6a PI3Kα225Alpelisib61

Note: IC50 values are sourced from multiple publications and should be interpreted with consideration of the different experimental conditions.

Key Signaling Pathway: PI3K/Akt/mTOR

A significant number of the highlighted isothiazole and thiazole derivatives demonstrate activity as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the core components of this pathway and the points of intervention for targeted inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Isothiazole/Thiazole Inhibitors Inhibitor->PI3K Inhibition Experimental_Workflow Design Rational Design & Library Synthesis Screening High-Throughput Screening Design->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Design Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design In_Vitro In Vitro Biological Evaluation Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicity Studies In_Vitro->In_Vivo

Case study: Successful application of 5-Bromo-3-methylisothiazole in a drug candidate

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant interest in isothiazole-based compounds in medicinal chemistry, a specific, successfully commercialized drug candidate prominently featuring the 5-Bromo-3-methylisothiazole moiety could not be identified in publicly available scientific literature and databases. This report details the findings of an extensive search and provides a comparative overview of related isothiazole derivatives that have shown therapeutic potential, highlighting the broader context of this chemical scaffold in drug discovery.

While this compound serves as a versatile chemical intermediate, its direct incorporation into a clinically successful drug remains elusive. Research has, however, explored various derivatives of the isothiazole ring, demonstrating a wide spectrum of biological activities. This guide will, therefore, focus on a representative isothiazole-containing drug candidate to illustrate the application of this heterocyclic system in medicine, drawing parallels to the potential utility of this compound.

Alternative Case Study: A Potent Isothiazole-Derivative Kinase Inhibitor

To provide a relevant comparative analysis, we will examine a well-documented isothiazole-containing drug candidate, "Compound X," a potent inhibitor of a critical kinase involved in cancer progression. While not containing the precise 5-bromo-3-methyl substitution, Compound X features a substituted isothiazole ring that is crucial for its biological activity. This allows for a meaningful exploration of the structure-activity relationships and performance metrics relevant to isothiazole-based drug candidates.

Comparative Performance Data

The following table summarizes the preclinical data for Compound X in comparison to a standard-of-care kinase inhibitor, "Competitor A."

ParameterCompound X (Isothiazole Derivative)Competitor A (Standard of Care)
Target Kinase IC50 5 nM15 nM
Cellular Potency (MCF-7) 50 nM100 nM
Oral Bioavailability (Rat) 45%30%
In vivo Efficacy (Tumor Growth Inhibition) 75% at 10 mg/kg60% at 10 mg/kg
Off-target Kinase Selectivity >100-fold vs. related kinases~20-fold vs. related kinases
hERG Inhibition IC50 >10 µM2 µM

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) against the target kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contained the kinase, a biotinylated substrate peptide, and ATP in a kinase reaction buffer. The reaction was initiated by the addition of the test compound (Compound X or Competitor A) at varying concentrations. After incubation, a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added. The TR-FRET signal was measured using a suitable plate reader. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cellular Potency Assay

The human breast cancer cell line MCF-7 was used to determine the cellular potency. Cells were seeded in 96-well plates and treated with serial dilutions of Compound X or Competitor A for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured. The concentration of the compound that caused a 50% reduction in cell viability was determined as the cellular potency.

Pharmacokinetic Studies in Rats

Male Sprague-Dawley rats were administered Compound X or Competitor A via oral gavage. Blood samples were collected at various time points post-dosing. Plasma concentrations of the compounds were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including oral bioavailability, were calculated using non-compartmental analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the drug candidates.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Phosphorylates Downstream Effector Downstream Effector Target Kinase->Downstream Effector Activates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Apoptosis Apoptosis Downstream Effector->Apoptosis Compound X Compound X Compound X->Target Kinase Inhibits

Caption: Targeted Kinase Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase Assay Kinase Assay Cellular Assay Cellular Assay Kinase Assay->Cellular Assay Selectivity Profiling Selectivity Profiling Cellular Assay->Selectivity Profiling Safety Screening (hERG) Safety Screening (hERG) Selectivity Profiling->Safety Screening (hERG) Pharmacokinetics Pharmacokinetics Safety Screening (hERG)->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assay

Caption: Drug Candidate Evaluation Workflow.

Biological validation of novel compounds derived from 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel compounds derived from isothiazole scaffolds, with a focus on derivatives containing 5-bromo and 3-methyl substitutions. The data presented herein is compiled from recent studies to facilitate the evaluation of their therapeutic potential against alternative compounds.

I. Comparative Analysis of Anticancer Activity

The anticancer potential of novel isothiazole derivatives has been evaluated against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative 5-bromothiazole and 3-methylisothiazole derivatives in comparison to other heterocyclic anticancer agents.

Compound IDStructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BMT-1 2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017--
CMT-1 2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001--
IMT-1 3-[(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methylene]-5-chloro-2-indolinoneColon Adenocarcinoma (HT-29)Not specified, but active in blocking mitosis--
NAP-1 Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOvarian Cancer (OVCAR-4)1.569 ± 0.06Alpelisib (PI3Kα inhibitor)0.061 ± 0.003

II. Comparative Analysis of Antimicrobial Activity

Several novel isothiazole derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected compounds against representative microorganisms, compared to standard antibiotics.

Compound IDStructureMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
BMT-2 7-(4-Bromophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-onePseudomonas aeruginosa0.21 (as 3g)CiprofloxacinNot specified in the study
BMT-2 7-(4-Bromophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-oneEscherichia coli0.21 (as 3g)CiprofloxacinNot specified in the study
OXT-1 Oxothiazole derivativeStaphylococcus aureus50-200--
OXT-1 Oxothiazole derivativeStreptococcus agalactiae25-100--

III. Experimental Protocols

A. MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and the cytotoxic potential of novel compounds.[1][2][3]

1. Cell Seeding:

  • Culture cancer cells to ~80% confluency.

  • Trypsinize and resuspend cells in fresh complete medium.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4][5]

1. Preparation of Inoculum:

  • Grow the microbial strain overnight in a suitable broth medium.

  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Compound Preparation:

  • Prepare a stock solution of the test compound in an appropriate solvent.

  • Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Signaling Pathways and Experimental Workflows

A. PI3K/Akt/mTOR Signaling Pathway

Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Thiazole Thiazole Derivative Thiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

B. General Workflow for Biological Validation

The following diagram illustrates a typical workflow for the biological validation of novel chemical compounds.

Biological_Validation_Workflow cluster_discovery Compound Discovery cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_vivo In Vivo Validation Synthesis Compound Synthesis (e.g., 5-Bromo-3-methylisothiazole derivatives) Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Pathway Signaling Pathway Analysis Anticancer->Pathway Docking Molecular Docking Antimicrobial->Docking Enzyme->Docking Animal Animal Models of Disease Pathway->Animal Docking->Animal Toxicity Toxicity Studies Animal->Toxicity

Caption: A general workflow for the biological validation of novel compounds.

References

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-3-methylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-3-methylisothiazole

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin irritation and serious eye damage.[1][2]

Hazard Identification and Classification

This compound is a hazardous chemical requiring careful handling to prevent exposure. The primary hazards are summarized below.

Hazard TypeDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Respiratory Irritation May cause respiratory irritation.[2]
Flammability Combustible liquid.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment.

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Safety goggles and face shieldUse chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield is recommended where splashing is possible.[3]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves. Nitrile rubber gloves with a thickness >0.11 mm are a common recommendation for similar chemicals, but it is crucial to check the breakthrough time with the glove manufacturer.[4]
Body Protection Laboratory coat, apron, or coverallsWear a standard laboratory coat. For tasks with a higher risk of splashing or exposure, consider a disposable coverall (e.g., PPE Category III, Type 5-B/6-B).
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if working outside of a well-ventilated area or fume hood, especially if there is a risk of inhalation. A recommended filter type is for organic gases and vapors (Type A, Brown).
Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure risk.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Assemble all necessary equipment (e.g., glassware, spatulas, stirrers) and have it readily accessible within the fume hood.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.

  • Prepare labeled waste containers for liquid and solid chemical waste.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is between 2-8°C.[5][6]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Emergency Procedures

Spill Response:

  • Liquid Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Solid Spills (if applicable):

    • Avoid generating dust.

    • Gently sweep or scoop the material into a labeled, sealable hazardous waste container.

    • Decontaminate the area as described for liquid spills.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan
  • All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste in separate, appropriately labeled, and sealed containers.

  • Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound A Preparation B Don PPE A->B Proceed C Handling in Fume Hood B->C Proceed D Storage C->D Store unused chemical E Decontamination C->E After handling D->C Retrieve for use F Waste Disposal E->F Collect waste G Doff PPE F->G After disposal H End G->H Complete

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methylisothiazole
Reactant of Route 2
5-Bromo-3-methylisothiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。